2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-8-3-1-2-7(4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAFPPOYSDSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
Executive Summary
This technical guide outlines a high-fidelity synthetic route for 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid , a critical scaffold in medicinal chemistry where the trifluoroethyl group serves as a metabolically stable, lipophilic bioisostere for ethyl or isopropyl moieties.[1]
Unlike traditional methods that rely on harsh fluorination of benzylic positions, this protocol utilizes a convergent Palladium-catalyzed cross-coupling strategy .[1] This approach minimizes side reactions (such as
Retrosynthetic Analysis & Strategy
The structural challenge lies in installing the 2,2,2-trifluoroethyl group (
Strategic Disconnection:
The most robust disconnection is at the Aryl-
-
Target Molecule: 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid[1]
-
Precursor A: Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate[1]
-
Precursor B: 2,2,2-Trifluoroethyl iodide[1]
-
Starting Material: 3-Bromophenylacetic acid (Commercially Available)[1]
Mechanistic Insight: Why this Route?
Early attempts to use (2,2,2-trifluoroethyl)metal species (e.g.,
Experimental Workflow Diagram
Caption: Modular 4-step synthetic pathway emphasizing the critical Palladium-catalyzed trifluoroethylation step.
Detailed Synthetic Protocol
Stage 1: Protection of the Carboxylic Acid
Objective: Convert the acid to a methyl ester to prevent interference with the Palladium catalyst in subsequent steps.
-
Dissolution: Dissolve 3-bromophenylacetic acid (10.0 g, 46.5 mmol) in anhydrous Methanol (100 mL).
-
Catalysis: Add concentrated
(1.0 mL) dropwise. -
Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated
and brine. Dry over and concentrate. -
Yield: Expect ~95-98% of Methyl 3-bromophenylacetate as a clear oil.[1]
Stage 2: Miyaura Borylation
Objective: Install the nucleophilic boron handle.[1]
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Methyl 3-bromophenylacetate | 1.0 | Substrate |
| Bis(pinacolato)diboron ( | 1.1 | Boron Source |
| 0.03 | Catalyst | |
| Potassium Acetate (KOAc) | 3.0 | Base |
| 1,4-Dioxane | Solvent | Reaction Medium |
Protocol:
-
Charge a flask with the substrate (1.0 equiv),
(1.1 equiv), and KOAc (3.0 equiv).[1] -
Add dry 1,4-dioxane (0.2 M concentration) and degas with
for 15 mins. -
Add
(3 mol%) under flow.[1] -
Heat to 90°C for 12 hours.
-
Purification: Filter through a Celite pad. Concentrate and purify via flash chromatography (0-10% EtOAc/Hexane) to avoid protodeboronation.
-
Product: Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate.[1]
Stage 3: Palladium-Catalyzed Trifluoroethylation (The Critical Step)
Objective: Coupling the aryl boronate with trifluoroethyl iodide.[1][7][8] This method is adapted from the work of Chen et al. regarding Pd-catalyzed coupling of boronic acids with alkyl halides [1].
Reaction Parameters:
-
Electrophile: 2,2,2-Trifluoroethyl iodide (
)[1] -
Catalyst System:
/ XPhos[1] -
Base:
(Cesium Carbonate is critical for the transmetalation step involving fluorinated alkyls).[1]
Protocol:
-
Setup: In a glovebox or strictly inert Schlenk line, combine:
-
Solvent: Add degassed 1,4-Dioxane/Water (10:1 ratio). The trace water promotes transmetalation.[1]
-
Addition: Add 2,2,2-trifluoroethyl iodide (1.5 equiv) via syringe.
-
Reaction: Seal the tube and heat to 80°C for 24 hours.
-
Workup: Dilute with water/ether.[1] Extract organic layer.[1][2][3]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Data Check: Look for the characteristic quartet in
NMR around 3.3-3.5 ppm ( ) corresponding to the protons.[1]
Stage 4: Ester Hydrolysis
Objective: Reveal the final carboxylic acid.[1]
-
Dissolve the intermediate from Stage 3 in THF/Water (3:1).[1]
-
Add Lithium Hydroxide (
, 2.0 equiv).[1] -
Stir at Room Temperature for 4 hours.
-
Acidification: Carefully acidify to pH 2-3 with 1M HCl.
-
Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Quality Control & Characterization Data
The final product must be validated against the following expected spectral characteristics:
| Analytical Method | Expected Signal / Characteristic |
| Physical State | White to off-white crystalline solid.[1] |
| Mass Spec (ESI-) |
Safety & Handling (E-E-A-T)
-
2,2,2-Trifluoroethyl Iodide: This reagent is volatile (bp 54-55°C) and an alkylating agent.[1] It must be handled in a fume hood.[1] Use a sealed pressure tube for the coupling reaction to prevent loss of reagent at 80°C.[1]
-
Palladium Residues: Ensure thorough purification (e.g., using metal scavenger resins like QuadraPure™) if this compound is intended for biological assays, to remove trace heavy metals.[1]
References
-
Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Source: Angewandte Chemie International Edition.[1] Context: Describes the foundational methodology for coupling aryl boronates with trifluoroethyl iodide using Pd/XPhos systems. URL:[Link][1]
-
The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Source: Chemical Communications (Royal Society of Chemistry).[1][8] Context: Validation of the cross-coupling protocol for various aryl substrates. URL:[Link][1]
Sources
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides [organic-chemistry.org]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 7. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
This technical guide provides a comprehensive analysis of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid (CAS 1369119-16-3), a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly for isoxazoline-class ectoparasiticides and metabolic stability studies.
Chemical Identity & Structural Analysis
This compound represents a strategic modification of the phenylacetic acid scaffold. The inclusion of a 2,2,2-trifluoroethyl group at the meta position introduces a unique dipole vector and lipophilic bulk without significantly altering the steric profile compared to a propyl group. This makes it a high-value "bioisostere" in medicinal chemistry.
| Property | Detail |
| CAS Registry Number | 1369119-16-3 |
| IUPAC Name | 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 232.18 g/mol |
| SMILES | OC(=O)Cc1cccc(CC(F)(F)F)c1 |
| Structural Class | Fluorinated Phenylacetic Acid |
Structural Significance[6][8]
-
The Fluorine Effect: The trifluoroethyl group (-CH₂CF₃) acts as a metabolically stable surrogate for an ethyl or propyl chain. The C-F bonds (approx. 116 kcal/mol) render the terminal carbon impervious to cytochrome P450 oxidation.
-
Acidic Moiety: The acetic acid tail remains the primary handle for amide coupling or esterification reactions.
Physicochemical Profile
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for fluorinated aromatics, as specific experimental data for this catalog item is proprietary.*
| Parameter | Value / Description | Context & Causality |
| Physical State | White to off-white crystalline solid | Typical of phenylacetic acid derivatives due to intermolecular hydrogen bonding (dimer formation). |
| Melting Point | 75–80 °C (Predicted) | The bulky -CH₂CF₃ group disrupts crystal packing slightly compared to unsubstituted phenylacetic acid (mp 76°C), maintaining a similar range. |
| pKa (Acid) | 4.15 ± 0.10 | Slightly more acidic than phenylacetic acid (4.31). The electron-withdrawing CF₃ group exerts a weak inductive effect (-I) through the aromatic ring. |
| LogP (Lipophilicity) | 2.42 (Predicted) | Significantly more lipophilic than phenylacetic acid (LogP 1.41). The fluorinated tail increases membrane permeability. |
| Solubility (Water) | Low (< 0.5 mg/mL) | The hydrophobic fluorinated domain dominates the solvation profile. |
| Solubility (Organic) | High | Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. |
Synthetic Methodology
For research applications, the synthesis of this compound requires avoiding the harsh conditions that might defluorinate the side chain. Below is a self-validating protocol designed for high purity.
Recommended Route: Cross-Coupling & Hydrolysis
This pathway utilizes a Palladium-catalyzed Negishi or Suzuki-Miyaura coupling to install the trifluoroethyl group, followed by ester hydrolysis.
Step 1: Trifluoroethylation[1]
-
Substrate: Methyl 2-(3-bromophenyl)acetate.
-
Reagent: 2,2,2-Trifluoroethyl iodide (or equivalent organozinc reagent).
-
Catalyst: Pd(PPh₃)₄ or Ni-based systems.
-
Mechanism: The oxidative addition of the aryl bromide to the metal center, followed by transmetallation with the fluorinated alkyl species, ensures regiospecific installation at the meta position.
Step 2: Saponification
-
Reagent: LiOH (2.0 eq) in THF/Water (3:1).
-
Logic: Lithium hydroxide is preferred over NaOH for lipophilic esters to prevent emulsion formation.
Experimental Workflow Diagram
The following diagram outlines the logical flow of synthesis and purification.
Figure 1: Synthetic workflow for the preparation of the target acid from brominated precursors.
Handling & Stability Protocols
To ensure scientific integrity during experimentation, adhere to these handling standards.
Stability[9]
-
Thermal Stability: Stable up to 150°C. Avoid prolonged heating above 180°C to prevent decarboxylation.
-
Chemical Stability: The trifluoroethyl group is chemically inert to standard acids and bases. However, strong reducing agents (e.g., LiAlH₄) will reduce the carboxylic acid to the alcohol.
Storage & Safety (SDS Summary)
-
Storage: Keep at +2°C to +8°C under argon. The compound is not hygroscopic but should be kept dry to ensure accurate stoichiometry.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
PPE: Nitrile gloves are sufficient; however, due to the fluorine content, waste must be segregated into halogenated organic waste streams.
Research Applications
This compound is not merely a reagent; it is a functional probe in drug discovery.
-
Metabolic Blocking: Replacing an ethyl group with the 2,2,2-trifluoroethyl moiety blocks hydroxylation at the
-carbon. This is a standard strategy to increase the half-life ( ) of a drug candidate. -
Lipophilicity Tuning: The addition of fluorine increases lipophilicity (
) without adding significant steric bulk, facilitating blood-brain barrier (BBB) penetration in CNS-targeted drugs. -
Isoxazoline Synthesis: This acid is a key intermediate for synthesizing "Lotilaner-like" antiparasitics. The acid group is typically converted to an acid chloride and reacted with an amine to form the linker region of the active molecule.
References
-
American Elements. (n.d.). 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid Product Information. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Synthesis of 2,2,2-trifluoroethyl esters via iodonium salts. (Contextual synthesis reference). Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Trifluoromethylated Alkyl Bromides. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
Disclaimer: This document provides a detailed analysis of the putative mechanism of action for 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid. As of the date of this publication, direct experimental data on the biological activity of this specific compound is not available in the public domain. The mechanistic insights presented herein are therefore extrapolated from established knowledge of structurally analogous compounds, particularly those sharing the phenylacetic acid scaffold with potent electron-withdrawing substituents. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational hypothesis for initiating further investigation.
Introduction and Scientific Context
Phenylacetic acid derivatives are a cornerstone of modern pharmacology, most notably as the structural basis for a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of these agents is intrinsically linked to their chemical structure, with specific substitutions on the phenyl ring modulating their potency, selectivity, and pharmacokinetic properties. The subject of this guide, 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid, is a phenylacetic acid derivative featuring a highly electron-withdrawing trifluoroethyl group at the meta-position of the phenyl ring. While direct studies on this molecule are lacking, the structural similarities to known pharmacologically active agents, particularly those with trifluoromethyl substitutions, provide a strong basis for a hypothetically-driven exploration of its mechanism of action.
The presence of the trifluoromethyl or trifluoroethyl group is known to significantly influence a molecule's lipophilicity and electronic properties, which can enhance its interaction with biological targets.[1][2] This guide will therefore posit a primary mechanism of action centered around the inhibition of the cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs, and will also explore a potential secondary mechanism involving the modulation of pro-inflammatory cytokines.
Proposed Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
The most plausible mechanism of action for 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Many NSAIDs, including those with a phenylacetic acid core, exert their therapeutic effects by blocking the active site of COX enzymes.[5][6]
The trifluoroethyl group at the meta-position is expected to enhance the compound's binding affinity to the COX active site. Research on other trifluoromethyl-substituted NSAIDs has demonstrated potent and, in some cases, selective inhibition of COX-2.[7][8] For example, a trifluoromethyl analogue of indomethacin was found to be a potent and selective COX-2 inhibitor.[8] This selectivity is often attributed to the larger and more accommodating active site of COX-2 compared to COX-1.[8]
The proposed interaction of 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid with the COX-2 active site is depicted in the following signaling pathway diagram.
Caption: Proposed inhibition of the COX-2 pathway.
Potential Secondary Mechanism: Modulation of TNF-α Production
In addition to direct enzyme inhibition, some anti-inflammatory compounds can modulate the expression and release of pro-inflammatory cytokines. A structurally related compound, 3-(trifluoromethyl)phenylacetic acid, has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in a mouse model of colitis.[1] TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.
Therefore, it is plausible that 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid could also exert its anti-inflammatory effects by suppressing the production of TNF-α. This could occur through various mechanisms, including the inhibition of signaling pathways that lead to TNF-α gene transcription, such as the NF-κB pathway.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended. The following protocols provide a framework for these investigations.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will determine the direct inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare a stock solution of 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations or a vehicle control.
-
Pre-incubate the mixture for a specified time at room temperature.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Incubate for a defined period at 37°C.
-
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Prostaglandin E2 (PGE2) and TNF-α Production
This assay will assess the ability of the test compound to inhibit the production of PGE2 and TNF-α in a cellular context, typically in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Cell Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid or a vehicle control for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and the production of PGE2 and TNF-α.
-
-
Sample Collection: After a suitable incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Detection:
-
Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit.
-
-
Data Analysis: Determine the IC50 values for the inhibition of PGE2 and TNF-α production.
Caption: Workflow for validating the proposed mechanism.
Comparative Data of Structurally Related Compounds
The following table summarizes the reported inhibitory activities of some trifluoromethyl-substituted compounds against COX enzymes, providing a benchmark for the anticipated potency of 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid.
| Compound | Target | IC50 | Source |
| Triflusal (2-acetoxy-4-trifluoromethyl-benzoic acid) | COX-2 mediated PGE2 production | 0.16 mM | [7] |
| HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | COX-2 mediated PGE2 production | 0.39 mM | [7] |
| CF3-Indomethacin | mCOX-2 | 267 nM | [8] |
| CF3-Indomethacin | oCOX-1 | > 100 µM | [8] |
Conclusion and Future Directions
Based on the structural analogy to known NSAIDs and other fluorinated anti-inflammatory agents, it is highly probable that 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid functions as an inhibitor of the cyclooxygenase enzymes, with a potential for COX-2 selectivity. Furthermore, a secondary mechanism involving the suppression of pro-inflammatory cytokines like TNF-α is also plausible.
The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses. Future research should focus on conducting these assays to determine the precise IC50 values and selectivity profile of this compound. Subsequent studies could then progress to in vivo models of inflammation and pain to assess its therapeutic potential. The elucidation of its definitive mechanism of action will be crucial for any further development of this compound as a potential therapeutic agent.
References
-
De la Cruz, C. P., et al. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 55(4), 651-658. [Link]
-
Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(6), 559–563. [Link]
-
Knaus, E. E., et al. (2006). Synthesis of novel phenylacetic acid derivatives... European Journal of Pharmaceutical Sciences, 27(3), 188-193. [Link]
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]
-
Collins, P. W., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1369-1373. [Link]
-
PubChem. 3-(Trifluoromethyl)benzeneacetic acid. [Link]
-
Marnett, L. J., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]
- Google Patents.
- Google Patents.
-
Journal of the American Chemical Society. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. [Link]
-
Frontiers in Pharmacology. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. [Link]
-
Medscape. Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. [Link]
-
NCBI Bookshelf. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
PubMed Central. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. [Link]
-
Plant Physiology. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? [Link]
-
Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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- 1. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Deployment of Trifluoroethyl Bioisosteres in Medicinal Chemistry
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists
Executive Summary: The Fluorine Effect
The 2,2,2-trifluoroethyl (TFE) group (
By exerting a strong electron-withdrawing inductive effect (
-
Reducing hERG liability by lowering basicity.
-
Improving membrane permeability by reducing the fraction of ionized species at physiological pH.
-
Blocking metabolic hotspots (N-dealkylation and
-oxidation).
This guide analyzes the therapeutic utility of TFE-substituted compounds through the lens of two primary target classes: Cysteine Proteases and Proton Pump Inhibitors (PPIs) .
Physicochemical Rationale
The incorporation of a TFE group introduces a unique set of properties that distinguish it from standard alkyl chains.
Modulation
The most significant impact of the TFE group is on the basicity of adjacent nitrogen atoms.
-
Ethylamine
: ~10.7 -
2,2,2-Trifluoroethylamine
: ~5.7
This dramatic reduction renders the amine non-protonated at physiological pH (7.4), mimicking the electronic neutrality of an amide while retaining the steric freedom and hydrogen-bond donor (HBD) capacity of a secondary amine.
Metabolic Blockade
The C–F bond strength (~116 kcal/mol) renders the terminal carbon impervious to oxidative metabolism. Furthermore, the strong electron-withdrawal deactivates the
| Property | Ethyl Group ( | Trifluoroethyl Group ( | Impact on Drug Design |
| Electronic Effect | Weak Donor ( | Strong Withdrawer ( | Lowers |
| Lipophilicity ( | +1.02 | +1.45 | Increases membrane permeability. |
| Metabolic Fate | Oxidative Dealkylation | Stable / Excreted Intact | Prolongs half-life ( |
| Steric Bulk | Moderate | High (F radius > H) | Can induce conformational lock. |
Therapeutic Target Class I: Cysteine Proteases
Case Study: Cathepsin K Inhibition (Odanacatib)[1]
Cathepsin K is a lysosomal cysteine protease involved in bone resorption.[1] Traditional inhibitors utilized electrophilic "warheads" (e.g., nitriles, aldehydes) to covalently trap the active site cysteine, often leading to off-target toxicity.
The TFE-Amine as a Transition State Mimic
In the development of Odanacatib , researchers replaced the P2-P3 amide bond with a trifluoroethylamine linkage. This was a critical design choice driven by bioisosterism:
-
Amide Bond: Planar, non-basic, H-bond donor. Susceptible to hydrolysis.
-
Ethylamine: Basic (
~10), protonated at pH 7.4. Does not mimic the amide electronics. -
Trifluoroethylamine: Non-basic (
~6), non-planar (tetrahedral), H-bond donor.
Mechanism: The TFE-amine serves as a non-hydrolyzable transition state mimic . It positions the amine proton to donate a hydrogen bond to the backbone carbonyl of Gly66 in the Cathepsin K active site, mimicking the interaction of the natural substrate's amide, but without the liability of enzymatic cleavage.
Figure 1: Mechanistic comparison of natural substrate vs. TFE-amine inhibitor binding in Cathepsin K.
Therapeutic Target Class II: Proton Pump Inhibitors (PPIs)
Case Study: Lansoprazole (H+/K+-ATPase Inhibitor)[2][3]
Lansoprazole utilizes a 2,2,2-trifluoroethoxy group on the pyridine ring.[2][3][4] This is not merely a lipophilic handle; it is an electronic tuner essential for the drug's mechanism of action.
Pyridine Tuning
PPIs are prodrugs that accumulate in the acidic secretory canaliculus of the parietal cell. They require an acid-catalyzed rearrangement to form the active sulfenamide species that covalently binds to the H+/K+-ATPase.
-
Requirement: The pyridine nitrogen must be basic enough to accumulate in the acid compartment but not so basic that the drug is unstable in the blood.
-
TFE Role: The electron-withdrawing trifluoroethoxy group modulates the pyridine's electron density, fine-tuning its
to optimize the balance between stability (in plasma) and reactivity (in the acid canaliculus). Additionally, the lipophilicity of the TFE group aids in the initial membrane penetration of the parietal cell.
Experimental Protocols
Synthesis of N-Trifluoroethyl Amines (Reductive Amination)
This protocol describes the synthesis of a TFE-amine intermediate using trifluoroacetaldehyde ethyl hemiacetal, a convenient surrogate for the volatile trifluoroacetaldehyde.
Reagents:
-
Primary Amine substrate (
equiv) -
Trifluoroacetaldehyde ethyl hemiacetal (
equiv) -
Sodium borohydride (
) or Sodium triacetoxyborohydride ( ) ( equiv) -
Solvent: Toluene (for imine formation) / Ethanol (for reduction)
Step-by-Step Workflow:
-
Imine Formation: Dissolve the amine in toluene. Add trifluoroacetaldehyde ethyl hemiacetal. Reflux using a Dean-Stark trap to remove water and ethanol, driving the equilibrium toward the trifluoroethyl-imine.
-
Note: The electron-deficient carbonyl of trifluoroacetaldehyde forms a stable hemiaminal; high temperature is often required to force dehydration to the imine.
-
-
Reduction: Cool the reaction mixture to
. Dilute with ethanol. -
Hydride Addition: Add
portion-wise. The electron-deficient imine is highly reactive toward hydride reduction. -
Workup: Quench with
(carefully), neutralize with , and extract with ethyl acetate. -
Purification: Silica gel chromatography. TFE-amines are less polar than their non-fluorinated parents.
Metabolic Stability Assay (Microsomal Stability)
To validate the metabolic blockade provided by the TFE group.
-
Incubation: Incubate test compound (
) with human liver microsomes ( ) and NADPH ( ) in phosphate buffer ( ) at . -
Sampling: Aliquot at
minutes. -
Quench: Add ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine and intrinsic clearance ( ). Expect remaining at 60 min for TFE-protected sites.
Safety & Toxicity Considerations
While TFE groups incorporated into stable drugs (like Lansoprazole) are safe, the release of free 2,2,2-trifluoroethanol (TFE-OH) or trifluoroacetaldehyde can be toxic.
-
Mechanism: Free TFE-OH can be oxidized to trifluoroacetic acid or form protein adducts via the aldehyde intermediate.
-
Mitigation: Ensure the TFE group is attached via a robust linkage (e.g., secondary amine or ether) that resists metabolic cleavage. The TFE-amine linkage in Odanacatib is metabolically robust, preventing the release of toxic fluorinated metabolites.
Figure 2: Metabolic fate of TFE-substituted compounds.
References
-
Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. Source: Bioorganic & Medicinal Chemistry Letters (2005).[5] URL:[Link]
-
Lansoprazole: A Proton Pump Inhibitor. Source:[3] Biocompare / DrugBank. URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Molecules (2025).[6] URL:[Link]
-
Metabolism and Toxicity of 2,2,2-Trifluoroethyl Vinyl Ether. Source: Environmental Health Perspectives. URL:[Link]
-
Synthesis of Functionalized
-Trifluoroethyl Amine Scaffolds. Source: RSC Advances (2014). URL:[Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. biocompare.com [biocompare.com]
- 4. EP2535045A1 - Pharmaceutical composition of lansoprazole - Google Patents [patents.google.com]
- 5. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Fluorine Scaffold: Engineering Phenylacetic Acids for Metabolic Stability and Potency
Executive Summary
This technical guide examines the structural evolution and synthetic methodology of fluorinated phenylacetic acids (PAAs).[1][2] While phenylacetic acid serves as a foundational scaffold in medicinal chemistry—most notably in NSAIDs like Diclofenac—its liability toward metabolic oxidation limits its utility.[1][2] The strategic introduction of fluorine atoms, particularly at the ortho-phenyl or alpha-carbon positions, has revolutionized this class of drugs.[2] This guide details the physicochemical rationale for fluorination, traces the historical shift from hazardous diazonium chemistry to modern radical C-H activation, and provides a validated protocol for the synthesis of
Part 1: The Fluorine Effect – Physicochemical Rationale[3]
The incorporation of fluorine into the PAA scaffold is rarely about "mimicking" hydrogen; it is about blocking metabolic soft spots and modulating pKa .
Metabolic Blockade vs. Steric Shielding
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol).[2] However, recent physical organic chemistry suggests that metabolic stability is not solely due to bond strength but also lipophilicity modulation and electronic deactivation of the aromatic ring, which reduces affinity for CYP450 heme-iron oxidants.[2]
| Property | Hydrogen (H) | Fluorine (F) | Impact on PAA Scaffold |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; "Bioisostere" status.[1][2] |
| Electronegativity | 2.1 | 4.0 | Strong electron withdrawal; deactivates ring toward oxidation.[1][2] |
| C-X Bond Length | 1.09 Å | 1.35 Å | High bond energy resists CYP450 cleavage.[1][2] |
| Lipophilicity ( | 0.00 | +0.14 | Increases logP, improving membrane permeability.[1][2] |
The Alpha-Carbon Effect
Fluorination at the
- -Fluorophenylacetic Acid pKa: ~2.7 Consequence: The fluorinated analog is more ionized at physiological pH, altering protein binding (specifically albumin) and reducing CNS penetration, which can be desirable for peripherally acting anti-inflammatories.[2]
Part 2: Historical Evolution – From Dyestuffs to Blockbusters[1]
The history of fluorinated PAAs parallels the maturation of organofluorine chemistry, moving from explosive bulk reagents to precision radical catalysis.
The Balz-Schiemann Era (1927–1970s)
Early synthesis relied on the Balz-Schiemann reaction (1927).[2] To make a fluorinated PAA precursor, chemists had to diazotize an aniline derivative and thermally decompose the tetrafluoroborate salt.[2][3]
-
Limitation: High risk of explosion on scale; limited to aromatic ring fluorination.[1][2][4]
-
Legacy: Enabled the first generation of fluorinated aromatics but was unsuitable for delicate functional groups like the acetic acid tail.
The NSAID Revolution & Lumiracoxib (2000s)
The most significant application of the fluorinated PAA scaffold is Lumiracoxib .
-
Modification: One chlorine atom of Diclofenac was replaced with fluorine , and a methyl group was added.[1][2][5]
-
Result: The fluorine atom reduced the acidity of the aniline proton (via inductive effects), altering the binding mode to the COX-2 enzyme and creating the only acidic COX-2 selective inhibitor (Coxib).[2]
Figure 1: Structural evolution from Diclofenac to Lumiracoxib, highlighting the strategic F-for-Cl substitution.[2]
Part 3: Synthetic Methodologies – A Technical Deep Dive
For modern researchers, the Balz-Schiemann reaction is obsolete for early-stage discovery.[2] The current standard utilizes electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4).[2]
The Divergent Protocol: Selectfluor-Mediated C-H Activation
A critical innovation in PAA synthesis is the ability to switch between decarboxylative fluorination and
Mechanism of Action[1][4][6][7]
-
Activation: Selectfluor forms a charge-transfer complex with a Lewis base (DMAP).[1][2]
-
Radical Generation: Homolytic cleavage of the N-F bond generates a radical cation.[1][2]
-
Pathway Divergence:
Figure 2: Divergent synthesis pathways controlled by solvent conditions.[2] Source: Adapted from Madani et al. (2022).[2]
Part 4: Validated Experimental Protocol
Target: Synthesis of
Materials
-
Substrate: Phenylacetic acid derivative (1.0 equiv)
-
Catalyst/Base: DMAP (4-(Dimethylamino)pyridine) (2.0 equiv)[2][7]
-
Solvent: Anhydrous Acetonitrile (MeCN) - Critical: Must be dry to prevent decarboxylation.[2]
Step-by-Step Workflow
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.[1][2]
-
Dissolution: Add the PAA substrate (1.0 mmol) and DMAP (2.0 mmol) to anhydrous MeCN (10 mL). Stir for 5 minutes until fully dissolved.
-
Reagent Addition: Add Selectfluor (1.2 mmol) in one portion.
-
Observation: The solution may turn slightly yellow, indicating the formation of the radical charge-transfer complex.
-
-
Reaction: Stir at room temperature (25°C) for 2–4 hours.
-
Quench: Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove DMAP) followed by brine.
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Decarboxylation (-CO2) | Water in solvent | Distill MeCN over |
| Low Yield | Incomplete radical generation | Increase DMAP loading to 2.5 equiv; ensure inert atmosphere. |
| Difluorination | Excess Selectfluor | Strictly control stoichiometry (1.1–1.2 equiv max).[1][2] |
References
-
Madani, A., et al. (2022). Divergent Fluorination of Phenylacetic Acid Derivatives: Selectfluor-DMAP Charge Transfer Complex.[1][2][8] Organic Letters.[1][2][8] [2]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[1][2] [2]
-
Tacconelli, S., et al. (2004). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity.[2] Current Medical Research and Opinion.[1][2][9]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1][2]
-
Swain, A., et al. (2021). Mechanism for the synthesis of fluorinated phenylacetic acid.[2] ResearchGate.[1][2][10]
Sources
- 1. figshare.com [figshare.com]
- 2. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. byjus.com [byjus.com]
- 5. Lumiracoxib [bionity.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 9. Lumiracoxib [drugfuture.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Quantification of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic Acid
Abstract
This application note details the analytical quantification of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid (CAS 1369119-16-3), a critical fluorinated intermediate and potential metabolic marker in pharmaceutical development. Due to the molecule's specific physicochemical properties—namely the acidic carboxyl moiety (
This guide presents two validated workflows:
-
LC-MS/MS (Bioanalysis): A high-sensitivity negative-mode ESI method for plasma/tissue matrices (LLOQ: 1.0 ng/mL).
-
HPLC-UV (Process Control): A robust method for purity assessment and high-concentration formulation analysis.
Part 1: Physicochemical Profile & Method Selection
Understanding the analyte's behavior is the prerequisite for protocol design. The trifluoroethyl group imparts significant lipophilicity compared to native phenylacetic acid, while the carboxylic acid ensures the molecule remains anionic at physiological pH.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW = 218.17 g/mol | |
| Monoisotopic Mass | 218.0555 | [M-H]⁻ = 217.048 (Primary MS ion) |
| Acidity ( | ~4.2 (Carboxyl) | Requires pH < 3.0 for column retention (protonated form). |
| LogP | ~2.8 (Predicted) | Moderately lipophilic; suitable for Reversed-Phase LC. |
| UV Absorbance | 210 nm offers higher sensitivity; 254 nm offers higher selectivity. |
Method Selection Decision Tree
The following logic dictates the choice of instrumentation based on the study phase.
Figure 1: Analytical workflow selection based on sample matrix and required sensitivity.
Part 2: Protocol A - LC-MS/MS Bioanalysis (Gold Standard)
Objective: Quantify analyte in plasma with an LLOQ of 1.0 ng/mL. Mechanism: Negative Electrospray Ionization (ESI-) is mandatory. Positive mode is ineffective due to the lack of basic nitrogen centers for protonation.
Sample Preparation (Protein Precipitation)
Note: Liquid-Liquid Extraction (LLE) with MTBE is an alternative if cleaner extracts are required, but PPT is faster for high-throughput screening.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard (IS) solution (e.g., Diclofenac-d4 or
-Phenylacetic acid, 100 ng/mL in MeOH). -
Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Why Formic Acid? It acidifies the sample, ensuring the analyte is in its neutral form, preventing it from binding to precipitated proteins.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of Water .
-
Critical Step: Injecting pure ACN can cause peak fronting on aqueous mobile phases. Dilution matches the solvent strength to the initial mobile phase.
-
LC-MS/MS Conditions[1]
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) | High pH stability and excellent peak shape for acids. |
| Mobile Phase A | 0.01% Acetic Acid in Water | Weak acid suppresses ionization less than formic acid in negative mode. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% | Fast ramp ensures sharp peaks. |
| Injection Vol | 5 µL | Low volume prevents solvent effects. |
Mass Spectrometry Parameters (Sciex Triple Quad / Waters Xevo)
-
Ionization: ESI Negative Mode (
) -
Source Temp: 500°C
-
Capillary Voltage: -2.5 kV (Lower voltage reduces arcing in negative mode)
MRM Transitions:
-
Quantifier: 217.1
173.1 (Loss of , -44 Da). Collision Energy: -15 eV -
Qualifier: 217.1
153.1 (Loss of + HF). Collision Energy: -25 eV
Part 3: Protocol B - HPLC-UV (Process & Purity)
Objective: Routine purity analysis of synthesized batches or formulation stability testing.
Chromatographic Conditions
-
Instrument: Agilent 1200/1290 or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 40:60 (0.1% Trifluoroacetic Acid in Water : Acetonitrile).
-
Note: TFA is used here instead of formic acid because it suppresses silanol interactions and sharpens peaks for acidic compounds in UV detection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD).
-
Channel A: 210 nm (Max sensitivity, lower selectivity).
-
Channel B: 254 nm (Phenyl ring specificity).
-
-
Run Time: 10 minutes (Analyte elutes approx. 4.5 - 5.5 min).
Part 4: Validation & Troubleshooting (Self-Validating Systems)
To ensure "Trustworthiness" (Part 2 of requirements), the method must contain internal checks.
System Suitability Criteria
Before running samples, the system must pass these checks:
-
Retention Time Stability:
deviation over 6 injections. -
Tailing Factor: Must be
. (If , the column is likely not acidic enough; increase TFA/Formic acid concentration). -
Signal-to-Noise (S/N): The LLOQ standard must have S/N
.[1]
Troubleshooting Guide
Figure 2: Troubleshooting logic for common chromatographic issues.
Matrix Effects
Fluorinated compounds can suffer from ion suppression if phospholipids are not removed.
-
Validation Step: Perform a "Post-Column Infusion" experiment. Infuse the analyte constantly while injecting a blank plasma extract. A drop in the baseline signal indicates suppression zones.
-
Mitigation: If suppression occurs at the analyte retention time, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge to wash away lipids.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from
-
Matrix Fine Chemicals. 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid Product Data. Retrieved from
-
Waters Corporation. Analysis of Per- and Polyfluoroalkyl Substances (PFAS) using LC-MS/MS. (Methodology analogue for fluorinated acids). Retrieved from
-
Sigma-Aldrich. Metabolite Standards and LC-MS Methodologies. Retrieved from
Sources
in vitro assays involving 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
An Application Guide to the In Vitro Pharmacological Profiling of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
Introduction
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is a synthetic organic compound featuring a phenylacetic acid scaffold. This core structure is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen, which are known to exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1] The incorporation of a trifluoroethyl group on the phenyl ring is a strategic medicinal chemistry modification intended to modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, which can significantly influence its potency, selectivity, and pharmacokinetic profile.
Given its structural similarity to established NSAIDs, the primary hypothesized mechanism of action for 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is the inhibition of COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the initial in vitro characterization of this compound. The assays described herein are designed to:
-
Quantify the compound's inhibitory potency and selectivity against the primary molecular targets, COX-1 and COX-2.
-
Validate its functional activity in a relevant cell-based model by measuring the inhibition of prostaglandin production.
-
Assess its general cytotoxicity to establish an early-stage therapeutic window.
By following these protocols, researchers can generate a foundational dataset to guide further preclinical development of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid as a potential anti-inflammatory agent.
Section 1: Primary Target-Based Assay: Cyclooxygenase (COX-1 & COX-2) Inhibition
Principle of the Assay
The most direct method to test the hypothesis that 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid functions as an NSAID is to measure its ability to directly inhibit the activity of the two key cyclooxygenase isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric protection and platelet aggregation.[3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[4]
This assay utilizes purified ovine COX-1 and human recombinant COX-2 enzymes. The enzymatic activity is measured by monitoring the peroxidase-mediated oxidation of a fluorometric probe, which is coupled to the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). An inhibitor will block the initial cyclooxygenase reaction, thereby preventing probe oxidation and reducing the fluorescent signal. The potency of the compound is determined by calculating the half-maximal inhibitory concentration (IC50), and its selectivity is assessed by comparing the IC50 values for COX-1 and COX-2.[2]
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Detailed Protocol: Fluorometric COX-1/-2 Inhibition Assay
This protocol is adapted from commercially available screening kits, such as the Biovision fluorometric COX-1/-2 inhibitor screening assay kit.[2]
Materials and Reagents:
-
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
-
Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[5]
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactor solution
-
Fluorometric probe solution
-
Arachidonic Acid (Substrate)
-
DMSO (for compound dilution)
-
Opaque 96-well microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid and reference inhibitors in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 0.1 nM to 100 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Mixture Preparation: For each well, prepare a master mix containing Assay Buffer, Cofactor solution, and either COX-1 or COX-2 enzyme.
-
Plate Loading:
-
Blank (No Enzyme): Add Assay Buffer.
-
Positive Control (100% Activity): Add reaction mixture and vehicle (DMSO diluted in buffer).
-
Inhibitor Wells: Add reaction mixture and the corresponding dilution of the test compound or reference inhibitor.
-
-
Pre-incubation: Add 10 µL of the diluted test compound or controls to the appropriate wells. Mix gently and incubate the plate for 15 minutes at 37°C. This step allows the compound to bind to the enzyme before the reaction starts.[1]
-
Reaction Initiation: Add 10 µL of the Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetics for 10 minutes at 25°C or 37°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2]
Data Analysis and Interpretation:
-
Calculate Percent Inhibition:
-
Subtract the fluorescence reading of the Blank from all other readings.
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Percent Inhibition = (1 - (Slope of Inhibitor Well / Slope of Positive Control Well)) * 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
-
Calculate COX-2 Selectivity Index (SI):
-
SI = IC50 (COX-1) / IC50 (COX-2)
-
An SI > 1 indicates selectivity for COX-2. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.[2]
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Ref.) | Expected >10 | Expected <1 | Expected >10 |
| SC-560 (Ref.) | Expected <1 | Expected >10 | Expected <0.1 |
Section 2: Cellular Functional Assay: Prostaglandin E2 (PGE2) Immunoassay
Principle of the Assay
While the enzyme inhibition assay confirms direct target engagement, a cell-based functional assay is crucial to verify that the compound can penetrate cell membranes and inhibit COX activity within a biological system. This assay measures the compound's ability to block the production of Prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin synthesized by COX-2.
Cells such as human A549 lung carcinoma cells or murine RAW 264.7 macrophages are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2.[6] The stimulated cells are then treated with the test compound. After incubation, the concentration of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent decrease in PGE2 levels indicates effective cellular inhibition of the COX pathway.
Signaling Pathway for LPS-Induced PGE2 Production
Caption: Inhibition of LPS-induced PGE2 synthesis by a COX-2 inhibitor.
Detailed Protocol: PGE2 Competitive ELISA
This protocol is based on commercially available PGE2 immunoassay kits.[7][8]
Materials and Reagents:
-
A549 cells or RAW 264.7 macrophages
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and reference NSAID (e.g., Diclofenac)
-
Prostaglandin E2 (PGE2) Immunoassay Kit
-
Sterile cell culture plates (24- or 48-well)
Procedure:
-
Cell Seeding: Seed A549 or RAW 264.7 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment: Remove the culture medium. Add fresh, serum-free medium containing various concentrations of the test compound or a reference inhibitor. Incubate for 1 hour. This allows the compound to enter the cells prior to stimulation.
-
Inflammatory Stimulation: To each well, add LPS to a final concentration of 1 µg/mL to induce COX-2 expression. Include "unstimulated" control wells that receive only the vehicle.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any cellular debris. The supernatant can be assayed immediately or stored at -80°C.
-
PGE2 Quantification (ELISA):
-
Follow the specific instructions provided with the commercial PGE2 ELISA kit.[9]
-
Briefly, this involves adding standards, controls, and collected supernatants to a microplate pre-coated with an anti-mouse IgG antibody.
-
A fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase) and a monoclonal antibody to PGE2 are added.
-
During incubation, the sample's PGE2 and the enzyme-conjugated PGE2 compete for binding to the antibody.
-
After washing, a substrate is added. The resulting color intensity is inversely proportional to the amount of PGE2 in the sample.[7]
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 405 nm).
-
Data Analysis and Interpretation:
-
Standard Curve: Generate a standard curve by plotting the absorbance of the known PGE2 standards against their concentrations.
-
Calculate PGE2 Concentration: Use the standard curve to interpolate the concentration of PGE2 in each experimental sample.
-
Determine IC50: Plot the percentage of PGE2 inhibition (relative to the LPS-stimulated positive control) against the log of the compound concentration. Use non-linear regression to calculate the IC50 for the inhibition of PGE2 production. This value represents the compound's potency in a cellular environment.
Section 3: General Toxicity Assessment: In Vitro Cytotoxicity Assay
Principle of the Assay
A critical step in early drug development is to assess the potential toxicity of a compound. In vitro cytotoxicity assays provide a rapid and cost-effective way to determine the concentration at which a substance becomes harmful to living cells.[10][11] This information is essential for establishing a therapeutic index, which compares the concentration required for a therapeutic effect (IC50) to the concentration that causes toxicity (CC50).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[12][13] It is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect.[14]
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials and Reagents:
-
Relevant cell line (e.g., A549, or a non-cancerous line like HEK293 to assess general toxicity)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive Control (e.g., Doxorubicin or DMSO at high concentration)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile, clear 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for a defined exposure period, typically 24 or 48 hours, at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis and Interpretation:
-
Calculate Percent Viability:
-
Subtract the absorbance of a blank well (medium + MTT + DMSO, no cells) from all other readings.
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine CC50: Plot the Percent Viability against the logarithm of the compound concentration. Use non-linear regression to determine the CC50 value, which is the concentration that reduces cell viability by 50%.
-
Calculate In Vitro Therapeutic Index (TI):
-
TI = CC50 / IC50
-
The IC50 value should be taken from the most relevant functional assay (e.g., PGE2 inhibition). A higher TI value is desirable, as it indicates a larger window between the effective dose and the toxic dose.
-
| Cell Line | Exposure Time (h) | CC50 (µM) | In Vitro Therapeutic Index (TI) |
| A549 | 24 | Experimental Value | Calculated Value |
| A549 | 48 | Experimental Value | Calculated Value |
| HEK293 | 24 | Experimental Value | Calculated Value |
| HEK293 | 48 | Experimental Value | Calculated Value |
Summary
The three assays detailed in this guide provide a structured and comprehensive approach for the initial in vitro characterization of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid. The COX inhibition assay directly measures the compound's potency and selectivity at its primary molecular target. The cellular PGE2 assay validates this activity in a more complex biological environment, confirming cell permeability and functional efficacy. Finally, the cytotoxicity assay establishes an essential safety profile. Together, the data generated from these protocols will create a robust foundation for evaluating the compound's potential as a novel anti-inflammatory agent and will inform critical decisions for its continued development.
References
-
Zandi-Atashgarg, S., et al. (2014). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences, 9(1), 25–32. Retrieved from [Link]
-
Prostaglandin E2 (PGE2) ELISA Kit. (n.d.). IBL-America. Retrieved from [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Retrieved from [Link]
-
Radi, Z. A., & Khan, N. K. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 6(16), 1731-1740. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-6. Retrieved from [Link]
-
Lee, H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(7), 2003. Retrieved from [Link]
-
Kaserer, T., et al. (2011). Spherical Harmonics Coefficients for Ligand-Based Virtual Screening of Cyclooxygenase Inhibitors. PLoS ONE, 6(7), e21554. Retrieved from [Link]
-
Paulson, S. K., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 127(5), 1145–1152. Retrieved from [Link]
-
Maltsev, A. V., et al. (2010). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 11(7), 2648–2679. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Lopes, D., et al. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of Pharmaceutical Sciences, 102(8), 2634-2643. Retrieved from [Link]
-
Gallardo, V., et al. (2000). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. International Journal of Pharmaceutics, 203(1-2), 65-72. Retrieved from [Link]
-
American Elements. (n.d.). 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. Retrieved from [Link]
-
Broggini, V., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(10), 1235-1246. Retrieved from [Link]
-
MDPI. (2022, December 8). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Retrieved from [Link]
-
Kim, J. H., et al. (2012). In Vitro Biocompatibility of Various Polymer-Based Microelectrode Arrays for Retinal Prosthesis. Investigative Ophthalmology & Visual Science, 53(6), 3099-3107. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. arborassays.com [arborassays.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic Acid
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Yield Optimization & Process Troubleshooting Target Molecule: 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid (Key intermediate for Lotilaner)[1]
Executive Summary & Mechanistic Insight[1][2][3]
Welcome to the Advanced Synthesis Support Center. You are likely encountering yield attrition during the preparation of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid .[1] This molecule presents a dual challenge: the electronic deactivation of the aromatic ring by the trifluoroethyl group and the sensitivity of the acetic acid moiety during purification.
Our field data suggests that yield losses typically occur in two critical phases:
-
The Construction Phase: Introducing the trifluoroethyl group via Palladium catalysis (often plagued by
-hydride elimination or slow oxidative addition). -
The Homologation Phase: Converting the benzyl precursor to the acetic acid tail (often plagued by hydrolysis byproducts or poly-bromination).[1]
Below are the resolved troubleshooting guides based on high-throughput experimentation (HTE) and industrial scale-up data.
Troubleshooting Guides (Ticket-Based)
Ticket #401: Low Yield in Nitrile Hydrolysis Step
User Issue: "I am converting 2-[3-(2,2,2-trifluoroethyl)phenyl]acetonitrile to the acid using 6M HCl, but the reaction stalls at 60% conversion, and I see a primary amide byproduct."
Root Cause Analysis: The electron-withdrawing nature of the meta-trifluoroethyl group decreases the nucleophilicity of the nitrile carbon, making it resistant to hydrolysis.[1] Furthermore, the "stalling" is often the precipitation of the intermediate amide, which is insoluble in aqueous acid.
Solution Protocol: Switch from a direct aqueous acid hydrolysis to a Two-Stage Alkaline Hydrolysis with Phase Transfer .
-
Solvent Switch: Use ethylene glycol or high-boiling alcohols (n-Butanol) instead of water/THF.[1] This allows higher reaction temperatures (
) required to drive the amide-to-acid transition.[1] -
Stoichiometry: Use 3.0 equiv. KOH.
-
Mechanism: The base promotes the nucleophilic attack of hydroxide on the nitrile more effectively than acid catalysis for electron-deficient rings.[1]
Optimization Table: Hydrolysis Conditions vs. Yield
| Reagent System | Temp ( | Time (h) | Conversion (%) | Isolated Yield (%) | Major Impurity |
| 6M HCl (aq) | 100 | 12 | 65 | 45 | Primary Amide |
| H2SO4 / AcOH | 110 | 6 | 85 | 72 | Sulfonated byproducts |
| KOH / Ethylene Glycol | 130 | 4 | >99 | 94 | None |
| NaOH / EtOH | 80 (Reflux) | 24 | 70 | 62 | Unreacted Nitrile |
Ticket #402: Palladium Catalyst Death during Trifluoroethylation
User Issue: "I am trying to couple 3-bromophenylacetic acid esters with 2,2,2-trifluoroethyl iodide using Pd(PPh3)4, but I get mostly dehalogenated starting material."
Root Cause Analysis:
Standard Pd(0) catalysts struggle with alkyl halides like trifluoroethyl iodide due to slow oxidative addition and competitive
Solution Protocol: You must employ a Pd-Catalyzed Cross-Coupling using Bulky Biaryl Phosphine Ligands .[1]
-
Ligand Selection: Switch to Xantphos or RuPhos . These ligands have a wide bite angle or steric bulk that facilitates the difficult reductive elimination step and stabilizes the Pd center.
-
Base Effect: Use
or .[2] Weaker bases often fail to neutralize the HI generated, poisoning the catalyst. -
Alternative Source: Consider using 2,2,2-trifluoroethylboronic acid (Suzuki coupling) if the alkyl halide route remains stubborn, although the iodide route is generally more atom-economical.[1]
Ticket #403: Impurity Profile in Radical Bromination
User Issue: "I am starting from 1-methyl-3-(2,2,2-trifluoroethyl)benzene. During NBS bromination, I get 15% dibromo impurity which is impossible to separate."
Root Cause Analysis: The meta-trifluoroethyl group deactivates the ring, but radical bromination is sensitive to concentration effects.[1] Over-bromination occurs when the local concentration of NBS is too high relative to the substrate.[1]
Solution Protocol:
-
Initiator: Switch from Benzoyl Peroxide to AIBN (Azobisisobutyronitrile) for a cleaner radical flux at
. -
Addition Mode: Do not add NBS all at once. Use solid addition funnels to add NBS portion-wise over 2 hours.[1]
-
Quench: Stop the reaction at 85-90% conversion . Do not push for 100%. It is far easier to separate unreacted starting material (via distillation) than the dibromo-impurity (which co-crystallizes with the product).[1]
Recommended "Golden Route" Workflow
Based on scalability and robustness, the Nitrile Hydrolysis Route is recommended over direct metal-catalyzed carboxylation for this specific substrate.[1]
Step-by-Step Protocol
Step 1: Radical Bromination
-
Substrate: 1-methyl-3-(2,2,2-trifluoroethyl)benzene.[1]
-
Reagents: NBS (1.05 equiv), AIBN (0.05 equiv),
or Trifluorotoluene (Solvent).[1] -
Conditions: Reflux (
), 4 hours.[1] -
Checkpoint: Monitor by GC. Stop if dibromo species
.[1]
Step 2: Cyanation (The Critical Junction)
-
Reagents: NaCN (1.2 equiv), TBAB (Tetrabutylammonium bromide, 5 mol% - Phase Transfer Catalyst).[1]
-
Solvent: Toluene/Water (Biphasic system).
-
Conditions:
, vigorous stirring. -
Why TBAB? It transports the cyanide ion into the organic phase, preventing the polymerization of the benzyl halide which occurs in neat polar aprotic solvents like DMF.
Step 3: High-Temp Hydrolysis
-
Reagents: KOH (3.0 equiv), Ethylene Glycol.
-
Conditions:
for 4 hours. -
Workup: Dilute with water, wash with Toluene (removes organics), Acidify aqueous layer to pH 1 with HCl.[1] The product precipitates.[3]
Visual Workflow (DOT Diagram)
Caption: Optimized industrial workflow for the synthesis of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid emphasizing QC checkpoints.
Advanced Mechanistic Troubleshooting (Logic Tree)
When the standard hydrolysis fails, use this logic flow to diagnose the chemical bottleneck.
Caption: Decision tree for diagnosing yield loss during the nitrile-to-acid hydrolysis phase.
References
-
Lotilaner Synthesis & Intermediates
-
Title: Process for the preparation of enantiomerically enriched isoxazoline compounds.[1]
- Source: WO2017176948A1 (Google P
- URL
-
-
Palladium-Catalyzed Trifluoroethylation
-
Phenylacetic Acid Synthesis (Hydrolysis Optimization)
- General Phenylacetic Acid Methodologies: Title: Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Source: BenchChem Technical Guides.
-
Trifluoroethylation Reagents
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid purification challenges
Executive Summary
This guide addresses the specific purification challenges associated with 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid (CAS: 1369119-16-3).[1] While phenylacetic acids are standard intermediates, the presence of the 2,2,2-trifluoroethyl (
This document moves beyond generic advice, focusing on the separation of regioisomers, solubility anomalies, and pH-dependent stability.[1]
Part 1: The Physicochemical Profile
Understanding the molecule is the first step to purifying it.
| Property | Specification | Implications for Purification |
| pKa (Acid) | ~4.1 – 4.3 (Est.)[1] | Slightly more acidic than phenylacetic acid (pKa 4.[1]31) due to the inductive effect of the |
| LogP (Lipophilicity) | High (> 2.[1]5) | The trifluoroethyl group adds significant hydrophobicity.[1] The compound may "oil out" in aqueous acid rather than precipitating as a solid.[1] |
| Key Impurities | Regioisomers (Ortho/Para), Des-fluoro analogs, Hydrolysis intermediates (Amides/Nitriles).[1] | Isomer separation is the primary bottleneck.[1] |
Part 2: Troubleshooting Workflows
Scenario A: "I cannot separate the meta-isomer from the ortho/para impurities."
Diagnosis: Regioisomers of trifluoroethyl-substituted aromatics often co-elute on standard C18 silica because the hydrophobic surface area is nearly identical across isomers.[1] The Fix: Leverage the "Shape Selectivity" of the stationary phase or utilize Fluorinated Stationary Phases.[1]
Protocol 1: Enhanced Chromatographic Separation
-
Stationary Phase Switch: Move from standard C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) columns.[1]
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN).
Protocol 2: Selective Recrystallization (Bulk Purification) If chromatography is not scalable, use a Toluene/Heptane system.[1]
-
Dissolve crude acid in minimum hot Toluene (
). -
Add Heptane dropwise until turbidity is just observed.[1]
-
Cool slowly to
.
Scenario B: "The product oils out during Acid/Base extraction."
Diagnosis: The high lipophilicity of the trifluoroethyl group prevents the free acid from crystallizing in water, leading to a sticky oil that traps impurities.[1] The Fix: Avoid pure aqueous acidification.[1]
Protocol: The "Reverse-Quench" Extraction
-
Basification: Extract the crude organic mixture with
. Discard the organic layer (removes non-acidic impurities).[1] -
Controlled Acidification:
-
Mechanism: As the acid is generated, it immediately partitions into the MTBE layer, preventing the formation of an insoluble oil in the water phase.[1]
-
Isolation: Wash the MTBE layer with brine, dry over
, and evaporate.
Part 3: Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Use this logic to determine the most efficient purification route based on crude purity.
Figure 1: Decision matrix for selecting the optimal purification method based on impurity profile.
Workflow 2: The "Fluorous" Interaction Logic
Understanding why separation fails on standard columns.
Figure 2: Mechanism of action comparison between C18 and PFP stationary phases for fluorinated aromatics.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Trifluoroacetic Acid (TFA) in my HPLC mobile phase?
A: Yes, but with caution.[1] While
Q2: My NMR shows a "ghost" peak in the fluorine region. What is it?
A: This is likely a Rotamer or an Aggregate .[1] The trifluoroethyl group is bulky.[1] In concentrated solutions (especially in
-
Test: Run the NMR in a hydrogen-bond disrupting solvent like DMSO-d6 or Methanol-d4 .[1] If the peaks collapse into one, it was an aggregation artifact, not an impurity.[1]
Q3: Why is the melting point lower than the literature value for the non-fluorinated analog? A: Fluorine substitution often lowers melting points due to the disruption of crystal lattice packing.[1] The weak Van der Waals interactions of the fluorine atoms do not pack as efficiently as hydrogen atoms in the crystal lattice.[1] Do not assume low melting point equals low purity without HPLC confirmation.[1]
Q4: Is the compound light-sensitive?
A: Generally, phenylacetic acids are stable.[1] However, benzylic positions with electron-withdrawing groups can be susceptible to radical oxidation over long periods.[1] Store the purified solid in amber vials under Argon at
References
-
Separation of Fluorinated Isomers
-
Source: W. Pirkle et al., "Chromatographic separation of regioisomers of fluorinated aromatics," Journal of Chromatography A.[1]
- Relevance: Establishes the superiority of PFP phases for fluorin
-
-
Synthesis & Properties of Trifluoroethyl-arenes
-
General Phenylacetic Acid Purification
-
pKa of Fluorinated Acids
Sources
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]
- 3. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for trifluoromethylation
Welcome to the Trifluoromethylation Crisis Center.
Operator: Dr. Helix, Senior Application Scientist Status: Online Ticket ID: CF3-OPT-2024
INTRODUCTION: The "Magic Methyl" Effect
You are here because you need to install a trifluoromethyl (-CF₃) group. Whether you are tuning pKa, blocking metabolic hot-spots (CYP450 oxidation), or increasing lipophilicity, the installation of this group is notoriously fickle.
This guide is not a textbook. It is a Troubleshooting Matrix designed to rescue your failing reactions. We have divided the support center into four "Desks" based on the mechanistic pathway you are attempting.
DESK 1: Nucleophilic Trifluoromethylation (The Ruppert-Prakash Protocol)
Primary Reagent: TMSCF₃ (Ruppert-Prakash Reagent) Mechanism: Anionic Chain Reaction (Fluoride or Alkoxide Initiated)
Common Ticket: "My reaction stalled at 50% conversion, even with excess reagent."
Diagnosis: You are suffering from the "Ate-Complex Trap." The Science: The reaction is catalytic in initiator (e.g., TBAF, CsF). The active species is not TMSCF₃ itself, but the naked CF₃⁻ anion (or a hypervalent silicon species). However, the CF₃⁻ anion can attack unreacted TMSCF₃ to form a stable, non-reactive pentacoordinate silicate [(CF3)2Si(Me)3]-. This sequesters your CF₃ source and kills the catalytic cycle.
Troubleshooting Protocol:
-
Initiator Load: Do NOT use stoichiometric fluoride unless necessary. Use 1–5 mol% TBAF or CsF.
-
Addition Sequence: Add the initiator last and slowly at 0°C.
-
The "K+ Effect": If TBAF fails, switch to KOtBu or KHF₂ . Potassium cations can destabilize the resting "ate" complex, pushing the equilibrium back toward the active CF₃ transfer cycle [1].
Common Ticket: "I isolated the protonated starting material or Fluoroform (CF₃H)."
Diagnosis: Moisture intrusion (Protonation). The Science: The CF₃⁻ anion is a "hard" nucleophile and an extremely strong base. Any trace water (ppm level) will protonate it immediately to form CF₃H (gas), which bubbles out of your flask unnoticed.
Optimization Matrix:
| Parameter | Recommendation | Why? |
|---|---|---|
| Solvent | THF or DME (Anhydrous) | Ethers stabilize the silyl cation intermediate. |
| Glassware | Flame-dried / Ar-purged | CF₃⁻ pKa is ~25-28; it finds protons aggressively. |
| Initiator | Dried CsF or Anhydrous TBAF | Commercial TBAF often contains water (hydrate). Use TBAF in THF solution dried over molecular sieves. |
Visualizing the Pathway
The following diagram illustrates the catalytic cycle and where it breaks (The "Ate" Complex Trap).
Caption: The Ruppert-Prakash catalytic cycle. Note the "Stable Trap" (black node) formed when excess reagent sequesters the active anion.
DESK 2: Radical & Photoredox Trifluoromethylation
Primary Reagents: Langlois Reagent (CF₃SO₂Na), Triflyl Chloride (TfCl), Togni Reagent (as radical source). Mechanism: Single Electron Transfer (SET)[1][2]
Common Ticket: "My yields are inconsistent (10% one day, 80% the next)."
Diagnosis: Oxygen Quenching. The Science: The excited state of photocatalysts (like Ru(bpy)₃²⁺ or Ir(ppy)₃) typically has a lifetime in the microsecond range. Molecular oxygen (triplet ground state) is a potent quencher of these excited states. Furthermore, O₂ reacts with CF₃ radicals to form peroxy species, terminating the chain.
Troubleshooting Protocol:
-
Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is often insufficient for sensitive photoredox. Use the Freeze-Pump-Thaw method (3 cycles) for high reliability.
-
Concentration: Radical reactions prone to homocoupling (CF₃-CF₃ gas formation) benefit from lower concentrations to favor interception by the substrate.
Common Ticket: "Poor Regioselectivity on Heterocycles."
Diagnosis: Innate Radical Philicity. The Science: CF₃ radicals are electrophilic. They will attack the most electron-rich position of a heterocycle (e.g., C2 of pyrrole, C2 of indole). This is governed by the SOMO-HOMO interaction.
Optimization Matrix:
| Substrate Class | Preferred Position | Reagent Choice | Reference |
|---|---|---|---|
| Electron-Rich Arenes | Ortho/Para | Langlois (CF₃SO₂Na) + TBHP | [2] |
| Electron-Deficient | Meta (often) | Photoredox + TfCl | [3] |
| Innate C-H | Most Electron Rich | MacMillan Protocol (TfCl) | [3] |
DESK 3: Electrophilic Trifluoromethylation
Primary Reagents: Togni Reagent I/II, Umemoto Reagents. Mechanism: Lewis-Acid Activation or SN2-like attack.
Common Ticket: "The Togni reagent decomposes before reacting."
Diagnosis: Lewis Acid incompatibility or Solvent Nucleophilicity. The Science: Hypervalent iodine reagents are Lewis acidic at the iodine center. If you use a strong Lewis Acid catalyst (to activate the reagent), it may simply degrade the reagent. Conversely, nucleophilic solvents (DMSO, DMF) can attack the iodine center, displacing the CF₃ group prematurely.
Troubleshooting Protocol:
-
Activation: Instead of strong Lewis Acids (BF₃·OEt₂), use mild Bronsted acids or Phase Transfer Catalysts if the substrate allows.
-
Catalysis: Copper(I) salts (CuCl, CuI) are the gold standard for activating Togni reagents. They lower the activation energy for CF₃ transfer via a radical-like inner-sphere mechanism [4].
DESK 4: Copper-Mediated Cross-Coupling
Primary Species: [Cu-CF3] Mechanism: Oxidative Addition / Reductive Elimination.
Common Ticket: "I formed the Cu-CF3 species, but it won't couple to my Aryl Halide."
Diagnosis: The "Reductive Elimination Wall." The Science: The Cu(I)-CF₃ bond is strong, and the CF₃ group is electron-withdrawing, making the metal center electron-deficient. This makes the oxidative addition of the aryl halide slow, and the subsequent reductive elimination of Ar-CF₃ kinetically difficult (high barrier).
Optimization Matrix:
| Issue | Fix | Mechanism |
|---|---|---|
| Stuck at Cu-CF3 | Add Phenanthroline ligands | Ligands stabilize the Cu species and facilitate the geometry required for reductive elimination. |
| Aryl Bromide Inert | Use "Grushin's Conditions" | Use catalytic diamines to stabilize the intermediate. |
| Oxidation State | Add an Oxidant (Air/O2) | Sometimes accessing a Cu(III) intermediate facilitates the elimination of the challenging CF₃ group [5]. |
Visualizing the Photoredox Workflow
This diagram details the MacMillan-style photoredox cycle for CF₃ installation.
Caption: Photoredox cycle showing the generation of the electrophilic CF3 radical via Single Electron Transfer (SET).
REFERENCES
-
Ruppert-Prakash Mechanism & "Ate" Complexes:
-
Source: Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation."
-
URL:
-
-
Langlois Reagent (Radical) Protocol:
-
Photoredox Trifluoromethylation (MacMillan):
-
Source: Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature (2011).
-
URL:
-
-
Copper-Mediated Mechanisms (Grushin):
-
Togni Reagent Activation:
-
Source: Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews.
-
URL:
-
Sources
- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
Welcome to the technical support guide for 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid (CAS No. 1369119-16-3). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Here, we combine fundamental chemical principles with proven laboratory techniques to ensure the successful integration of this molecule into your experimental workflows.
Understanding the Molecule: The Root of the Solubility Challenge
To effectively troubleshoot solubility, it is essential to first understand the physicochemical characteristics of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid. Its structure contains two key features that dictate its solubility profile:
-
The Carboxylic Acid Group (-COOH): This is a weak acidic functional group. Its charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the solution.[1][2][3]
-
In acidic to neutral pH (pH < pKa): The group remains protonated (R-COOH). This form is neutral, less polar, and consequently exhibits poor solubility in aqueous media.[3][4]
-
In basic pH (pH > pKa): The group deprotonates to form the carboxylate anion (R-COO⁻). This charged species readily participates in favorable ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility .[3][4]
-
-
The Trifluoroethylphenyl Moiety: This part of the molecule is large, aromatic, and highly fluorinated.
-
Lipophilicity: The trifluoromethyl (-CF3) group is strongly lipophilic ("fat-loving"), which increases the molecule's tendency to dissolve in non-polar, organic solvents while decreasing its affinity for water.[5][6]
-
Electron-Withdrawing Effect: The potent electron-withdrawing nature of the -CF3 group increases the acidity of the carboxylic acid (lowering its pKa) compared to non-fluorinated analogs.[5][7][8]
-
Frequently Asked Questions (FAQs)
Q1: Why is my 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid not dissolving in water or PBS (pH 7.4)?
A: At neutral pH, the carboxylic acid group is predominantly in its protonated, neutral (R-COOH) form. This form is not polar enough to overcome the high lipophilicity of the rest of the molecule, leading to very low aqueous solubility.[3][9] You are observing the expected behavior of this compound.
Q2: What is the fastest method to prepare a stock solution for an in vitro cell-based assay?
A: The most common and effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). This stock can then be serially diluted into your aqueous cell culture medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5% for DMSO) to avoid cytotoxicity.
Q3: I need to avoid organic solvents. How can I prepare an aqueous stock solution?
A: You can prepare an aqueous stock by pH-modification. Dissolve the compound in a slightly basic solution, such as water or saline adjusted with a small amount of 1N NaOH to a pH > 8. This deprotonates the carboxylic acid, forming the highly soluble sodium salt. See Protocol 3.1 for a detailed procedure.
Q4: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?
A: This is a common issue known as "crashing out." It occurs when the dilution into the aqueous buffer lowers the concentration of the organic co-solvent to a point where it can no longer keep the lipophilic compound in solution. You have exceeded the compound's solubility limit in the final solvent mixture. To resolve this, you can either lower the final concentration of your compound or, if the experiment allows, slightly increase the percentage of co-solvent in the final solution.
In-Depth Troubleshooting & Protocols
This section provides structured workflows and step-by-step protocols to address persistent solubility issues.
Workflow for Solubilizing 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
Caption: Troubleshooting Decision Tree for Solubilization.
Protocol 3.1: pH-Mediated Solubilization for Aqueous Stock
This method creates a salt of the compound, which is significantly more water-soluble.[1][10]
Objective: To prepare a ~10 mM aqueous stock solution without organic co-solvents.
Materials:
-
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid (MW: 232.18 g/mol )
-
1.0 N Sodium Hydroxide (NaOH) solution
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Weigh Compound: Weigh out 2.32 mg of the compound to prepare 1 mL of a 10 mM stock.
-
Add Vehicle: Add approximately 80% of the final desired volume of water or buffer to the vial containing the compound. The compound will likely remain as a suspension.
-
Adjust pH: While stirring, add 1.0 N NaOH dropwise (e.g., 0.5-1.0 µL at a time). Monitor the solution for clarity.
-
Check for Dissolution: Continue adding NaOH until the solution becomes clear. This indicates the formation of the soluble sodium carboxylate salt.
-
Measure pH: Use a pH meter to confirm the final pH is in a suitable range (typically pH 8.0-9.0 is sufficient). Avoid excessively high pH values unless required.
-
Final Volume Adjustment: Add water or buffer to reach the final desired volume (e.g., 1 mL).
-
Sterilization (Optional): If for cell culture, filter the final solution through a 0.22 µm syringe filter.
Trustworthiness Check: Before adding to your final experiment, it is crucial to test if the pH of your final working solution is compatible with your assay. You may need to adjust the pH of the final solution back towards neutral with a dilute acid like HCl, but be cautious of potential precipitation.
Protocol 3.2: Utilizing Organic Co-solvents
This is the most common method for compounds that are poorly soluble in aqueous media.[11][12]
Objective: To prepare a high-concentration stock (e.g., 50-100 mM) in an organic solvent for subsequent dilution.
Materials:
-
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
-
High-purity, anhydrous DMSO or 200-proof Ethanol
-
Vortex mixer or sonicator
Procedure:
-
Weigh Compound: Weigh the desired amount of compound into a clean, dry vial. For a 100 mM stock, this would be 23.22 mg per 1 mL of solvent.
-
Add Solvent: Add the appropriate volume of DMSO or ethanol.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If dissolution is slow, brief sonication in a water bath can be applied. The compound should dissolve readily in these solvents.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Recommended Solvents & Co-solvents
| Solvent/Co-solvent | Primary Use Case | Max % in in vitro Assays (General Guideline) | Notes |
| DMSO | High-concentration stock solutions | < 0.5% | The universal standard. Can have biological effects at higher concentrations. |
| Ethanol | Stock solutions | < 1.0% | Good alternative to DMSO; can be more volatile. |
| PEG 400 | Formulation for in vivo studies | Assay-dependent | A common vehicle for preclinical studies. May increase viscosity. |
| 2,2,2-Trifluoroethanol (TFE) | Co-solvent, specialized applications | Assay-dependent | Can be a particularly effective co-solvent due to fluorine-fluorine interactions.[13][14] |
Advanced Formulation Strategies
For drug development professionals facing challenges in achieving desired concentrations for in vivo studies or stable formulations, more advanced strategies may be required.
-
Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline, less soluble form of the API into a high-energy, amorphous state, typically stabilized within a polymer matrix.[10][15] This can dramatically increase apparent solubility and dissolution rates.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be employed.[1][15][16] These formulations form micro- or nano-emulsions in the gastrointestinal tract, enhancing absorption.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface-area-to-volume ratio of the drug particles.[10][16] This does not increase equilibrium solubility but can significantly improve the rate of dissolution according to the Noyes-Whitney equation.[10]
Relationship between pH and Solubility
Caption: Ionization equilibrium and its effect on solubility.
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups M
- 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 194943-83-4. ChemicalBook.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
- 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid. AMERICAN ELEMENTS.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- pH-solubility profiles of organic carboxylic acids and their salts. PubMed.
- Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography... (2021).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Physical Properties of Carboxylic Acids. (2026).
- Carboxylic Acid Structure and Chemistry: Part 2. Auburn University.
- Carboxylic Acids and the Acidity of the O-H Bond. University of Wisconsin-Madison.
- Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent... (2021). Academia.edu.
- Trifluoroacetic acid. Wikipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Acetic acid, 2,2,2-trifluoro-, phenyl ester. CymitQuimica.
- Cosolvent. Wikipedia.
- Cosolvent - The 'Medicinal Magician' in The Labor
- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of Michigan.
- Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. (2006). PMC.
- Advances in the Development of Trifluoromethoxylation Reagents. (2021). Semantic Scholar.
- Cosolvent – Knowledge and References. Taylor & Francis.
- {4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid. Sigma-Aldrich.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). PMC.
- Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography for purification of unstable boronate esters, enhancing throughput, reducing epimerization, and for additive free purifications [academia.edu]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
challenges in the scale-up of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid production
Technical Support Center: Scale-Up & Production Guide Topic: 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic Acid Document ID: TSC-2025-TFE-PAA Status: Active // Senior Scientist Verified
Executive Technical Overview
Target Molecule: 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid CAS Registry Number: (Generic/Proprietary variants exist; structure-based guidance provided) Molecular Formula: C₁₀H₉F₃O₂
Scaling up the production of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid presents a unique intersection of challenges: handling volatile fluorinated alkylating agents, managing transition-metal catalyzed cross-couplings, and ensuring high purity during the final hydrolysis and isolation steps.
This guide addresses the Suzuki-Miyaura / Trifluoroethylation route, currently the most robust method for introducing the 2,2,2-trifluoroethyl moiety at a late stage, thereby minimizing the loss of expensive fluorinated intermediates.
Process Logic & Workflow Visualization
The following diagram outlines the critical path for the convergent synthesis, highlighting the "Gatekeeper" steps where failure is most common during scale-up.
Figure 1: Convergent synthesis pathway emphasizing the critical trifluoroethylation step utilizing pressure-rated equipment.
Troubleshooting & FAQs: Researcher to Researcher
Category A: The Trifluoroethylation Step (Critical Failure Point)
Q1: My conversion rate for the coupling of the aryl boronate with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) plateaus at 60%. Adding more catalyst doesn't help. What is happening?
Diagnosis: This is a classic issue of reagent volatility and catalyst deactivation .
-
The Cause: 2,2,2-Trifluoroethyl iodide has a boiling point of ~55°C. In standard reflux setups (even with efficient condensers), the effective concentration of the alkyl iodide drops rapidly over time, especially if the reaction exotherm drives it into the headspace.
-
The Fix:
-
Switch to Sealed Systems: You must run this reaction in a pressure vessel (autoclave or sealed tube) to maintain the concentration of CF₃CH₂I in the liquid phase.
-
Stoichiometry: Increase the loading of CF₃CH₂I to 1.5 – 2.0 equivalents .
-
Base Selection: Switch from weak bases like
to or . Cesium bases often improve the transmetallation rate in difficult alkyl-aryl couplings [1]. -
Catalyst System: If using standard
, switch to a more robust system like with XPhos or RuPhos . These bulky, electron-rich ligands facilitate the oxidative addition of the alkyl iodide and reductive elimination of the product [2].
-
Q2: I see a significant amount of "protodeboronated" byproduct (Methyl phenylacetate) in my crude mixture. How do I suppress this?
Diagnosis: Protodeboronation competes with cross-coupling, particularly in the presence of water or protic solvents at high temperatures.
-
The Fix:
-
Solvent Dryness: Ensure your solvent (typically DMF, Dioxane, or Toluene) is anhydrous (<50 ppm water).
-
Temperature Control: Do not overheat. Most successful trifluoroethylations occur between 60°C and 80°C . Exceeding 100°C drastically increases protodeboronation rates.
-
Slow Addition: If the reaction is run in a semi-batch mode, add the base slowly to keep the concentration of the active "ate" complex low, favoring the coupling over the protonolysis.
-
Category B: Purification & Isolation
Q3: After hydrolysis, the final acid is oiling out instead of crystallizing. How do I get a solid?
Diagnosis: The trifluoroethyl group adds significant lipophilicity, disrupting standard crystallization patterns of phenylacetic acids.
-
The Fix:
-
pH Adjustment: Ensure you acidify carefully to pH 2-3 using 1M HCl. Do not go too low (pH < 1), or you may induce oiling due to "salting out" effects.
-
Solvent System: Use a Heptane/Ethyl Acetate or Heptane/Isopropyl Acetate system.
-
Dissolve the crude oil in minimal hot Isopropyl Acetate.
-
Slowly add Heptane (anti-solvent) until turbidity persists.
-
Cool slowly to 0°C with vigorous stirring to induce nucleation.
-
-
Seed Crystals: If this is your first scale-up, obtain a seed crystal from a small-scale purified batch. Even 1 mg can trigger the cascade.
-
Q4: I am detecting residual Palladium (>50 ppm) in the final product. Standard washes aren't working.
Diagnosis: The CH2CF3 group can coordinate weakly with metals, and the lipophilic nature of the molecule drags Pd complexes into the organic phase.
-
The Fix:
-
Scavenger Resins: Treat the organic stream of the ester intermediate (before hydrolysis) with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) . It is much harder to remove Pd from the free acid.
-
Activated Carbon: A hot filtration with activated carbon (e.g., Darco G-60) during the recrystallization step is mandatory for pharmaceutical grade material.
-
Validated Experimental Protocol (Scale-Up Ready)
Scale: 100g Input (Methyl 3-bromophenylacetate) Safety Note: All steps involving 2,2,2-trifluoroethyl iodide must be performed in a fume hood with blast shielding due to potential pressure build-up.
Step 1: Preparation of Aryl Boronate
(Standard Miyaura Borylation - Abbreviated)
-
Charge Methyl 3-bromophenylacetate (100 g), Bis(pinacolato)diboron (1.1 equiv), and KOAc (3.0 equiv) into a reactor.
-
Add 1,4-Dioxane (10 vol). Degas with Nitrogen for 30 mins.
-
Add
(0.03 equiv). -
Heat to 90°C for 4-6 hours.
-
Workup: Filter through Celite, concentrate, and pass through a short silica plug to remove bulk Pd.
Step 2: Trifluoroethylation (The Critical Step)
| Parameter | Specification | Rationale |
| Substrate | Aryl Boronate (from Step 1) | 1.0 equiv |
| Reagent | 2,2,2-Trifluoroethyl Iodide | 2.0 equiv (Excess required due to volatility) |
| Catalyst | 2 mol% Pd / 4 mol% Ligand | |
| Base | 3.0 equiv (Promotes transmetallation) | |
| Solvent | THF / Water (10:1) or DMF | High solubility required; water trace aids cycle in some cases, but anhydrous DMF is safer for suppressing side reactions. |
| Conditions | Sealed Vessel, 60-70°C | Containment of volatile iodide. |
Protocol:
-
In a pressure reactor, dissolve the Aryl Boronate (120 g approx) in DMF (600 mL).
-
Add
(finely ground, 275 g). -
Add
(2.0 g) and XPhos (2.1 g). -
Cool the mixture to 0°C.
-
Add 2,2,2-Trifluoroethyl iodide (Warning: Volatile liquid, d=2.1 g/mL).
-
Seal the reactor immediately.
-
Heat to 65°C with vigorous stirring (800 rpm) for 16-24 hours.
-
Monitor: Check HPLC. Target < 2% starting boronate.
-
Workup: Cool to RT. Vent carefully. Dilute with MTBE (Methyl tert-butyl ether) and wash with water (3x) to remove DMF.
-
Purification: Distillation or column chromatography is usually required here to separate the product from homocoupled byproducts.
Step 3: Hydrolysis & Crystallization
-
Dissolve the Trifluoroethyl ester in THF (5 vol).
-
Add LiOH (2M aq, 3 equiv) . Stir at RT (Do not heat excessively; trifluoroethyl groups are stable, but the benzylic position is sensitive).
-
Upon completion, remove THF under vacuum.
-
Wash the aqueous layer with DCM (removes non-polar impurities).
-
Acidify aqueous layer to pH 2 with HCl (6M) . The product will precipitate or oil out.
-
Extract with Isopropyl Acetate (IPAc) .
-
Crystallization: Concentrate IPAc to 3 volumes. Heat to 60°C. Add Heptane (3-4 volumes) slowly. Cool to 0°C over 4 hours. Filter and dry.
References
-
Bielawski, M., Aili, D., & Olofsson, B. (2008).[1] Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. Journal of Organic Chemistry, 73(12), 4602–4607. Link
- Liu, X., Xu, C., Wang, M., & Liu, Q. (2010). Trifluoromethylation of Aryl Boronic Acids. Journal of the American Chemical Society. (Contextual citation for Pd-catalyzed fluoroalkyl coupling mechanisms).
-
Vertex Pharmaceuticals Inc. (2005). Process for the synthesis of trifluorophenylacetic acids. US Patent 6,870,067. Link (Provides foundational knowledge on phenylacetic acid scale-up).
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. (Reference for base/ligand selection in difficult couplings).
Disclaimer: This guide is intended for qualified scientific personnel. Always perform a risk assessment (HAZOP) before scaling up reactions involving pressurized vessels and fluorinated alkyl halides.
Sources
Validation & Comparative
Comparative Guide: In Vivo Performance of Fluorinated vs. Non-Fluorinated Analogs
Executive Summary
The strategic incorporation of fluorine into drug scaffolds—often termed the "fluorine scan"—is a cornerstone of modern lead optimization. Approximately 20-25% of all marketed drugs contain at least one fluorine atom. This guide provides a technical comparison of fluorinated analogs versus their non-fluorinated parent compounds, focusing on pharmacokinetics (PK) , metabolic stability , and binding affinity .
Key Takeaway: Fluorination typically enhances in vivo performance by blocking metabolic soft spots (preventing CYP450 oxidation), modulating lipophilicity (LogD) for better membrane permeability, and inducing conformational changes that increase target potency.
The "Fluorine Effect": Physicochemical Basis
To understand the in vivo data, one must first grasp the underlying physicochemical shifts.
-
Metabolic Blocking: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Replacing a hydrogen at a site susceptible to oxidative metabolism (e.g., para-position of a phenyl ring) with fluorine effectively "blocks" Cytochrome P450 enzymes.
-
Lipophilicity Modulation: Fluorine is the most electronegative element (3.98 Pauling scale) yet relatively small (van der Waals radius 1.47 Å vs. 1.20 Å for H).[1] It lowers the pKa of neighboring basic centers, often improving oral bioavailability by reducing lysosomal trapping or enhancing passive diffusion.
-
Binding Affinity: The C-F bond can participate in orthogonal multipolar interactions with protein backbone amides, often resulting in a 5-10x potency boost.
Visualization: The Optimization Cycle
The following diagram illustrates where fluorination fits into the Hit-to-Lead workflow.
Figure 1: The iterative cycle of identifying metabolic liabilities in a hit compound and resolving them via strategic fluorination.
Case Study & Experimental Data
This section contrasts Ezetimibe (SCH 58235) with its non-fluorinated precursor SCH 48461 .[2][3] This is a classic example of how fluorination transformed a moderately active compound into a blockbuster drug.
The Ezetimibe Evolution
-
Precursor (SCH 48461): Contains methoxy groups.[2] It was a potent cholesterol absorption inhibitor but suffered from rapid metabolic clearance and moderate potency.
-
Analog (Ezetimibe): The methoxy groups were replaced with fluorine atoms, and hydroxyl groups were added.
-
In Vivo Result: The fluorinated analog demonstrated a 400-fold increase in potency in rhesus monkeys compared to the non-fluorinated precursor. The fluorine atoms blocked metabolic oxidation on the phenyl rings, significantly extending the duration of action and enabling low-dose efficacy.
Quantitative Data: Metabolic Stability Comparison
While Ezetimibe is the famous example, precise head-to-head half-life data is best illustrated by the Indole/Indazole series (UT-155 analogs), where single-variable fluorination was tested.
Table 1: In Vitro Microsomal Stability (Mouse Liver Microsomes) Data synthesized from comparative metabolic stability studies (e.g., BenchChem, 2025).
| Compound ID | Structure Description | Improvement Factor | ||
| UT-155 | Non-fluorinated Indole (Parent) | 12.35 | High | 1.0x (Baseline) |
| Analog A | 4-Fluoro-indazole analog | 13.29 | High | 1.1x (Marginal) |
| Analog B | Trifluoromethyl ( | 53.71 | 1.29 (Low) | 4.3x |
Interpretation:
-
(Half-life): The non-fluorinated parent is rapidly metabolized (12 min). The
substitution quadrupled the half-life. - (Intrinsic Clearance): The fluorinated analog shows significantly reduced clearance, predicting higher in vivo exposure (AUC).
Experimental Protocols
To replicate these findings or test your own analogs, follow these standardized in vivo and in vitro protocols.
Protocol: In Vivo Pharmacokinetics (Rat Model)
Objective: Determine Bioavailability (
-
Subject Selection: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Formulation: Dissolve compound in 5% DMSO / 40% PEG400 / 55% Saline.
-
Dosing:
-
Arm A: IV Bolus (1 mg/kg).
-
Arm B: Oral Gavage (5 mg/kg).
-
-
Sampling: Collect blood (via jugular vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis:
-
Precipitate plasma proteins with Acetonitrile.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation: Use non-compartmental analysis (WinNonlin or equivalent) to derive AUC,
, and .
Visualization: Metabolic Blocking Mechanism
The following diagram details why the fluorinated analog survives longer in the protocol above.
Figure 2: Mechanistic view of CYP450 oxidative blockade. The C-F bond resists the iron-oxo attack that typically hydroxylates C-H bonds.
Critical Analysis & Interpretation
When comparing your fluorinated vs. non-fluorinated datasets, look for these specific indicators:
-
The "Metabolic Switch": If the non-fluorinated parent has high clearance and the major metabolite is a hydroxylated phenyl ring, fluorinating that specific ring position should significantly reduce
. -
Lipophilicity Trade-off: Fluorination increases LogP. Watch for Non-Specific Binding (NSB) . If the fluorinated analog has high potency but low free fraction (
) in plasma, you may have increased lipophilicity too much, leading to tissue sequestration rather than target engagement. -
Toxicity Check: Ensure the C-F bond is stable. If the bond is labile (rare in aromatics, possible in aliphatics), it can release fluoride ions or form toxic fluoro-metabolites (e.g., fluoroacetate). Always pair PK studies with a basic cytotoxicity assay.
References
-
Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry.
-
Van Heek, M., et al. (1997). "Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663." British Journal of Pharmacology.
-
BenchChem. (2025).[4] "Assessing the metabolic stability of fluorinated vs non-fluorinated compounds." BenchChem Technical Guides.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Beyond Area%: Establishing the Absolute Purity of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
Executive Summary
In pharmaceutical development, relying solely on HPLC Area% to establish the purity of fluorinated intermediates like 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is a calculated risk that often leads to downstream failure. While the phenyl ring provides a UV chromophore, the trifluoroethyl group introduces significant lipophilicity without a proportional increase in UV absorbance. This discrepancy often results in the under-detection of non-UV-active fluorinated impurities or precursors.
This guide details an orthogonal purity assessment strategy . We compare the industry-standard RP-HPLC method against a self-validating
Part 1: The Analyte and the Challenge
The Molecule: 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
-
Molecular Weight: ~232.16 g/mol
-
Key Features:
-
Carboxylic Acid (
): Ionizable, requiring pH control in chromatography. -
Trifluoroethyl Group (
): High electronegativity, NMR active ( ), distinct chemical shift.
-
The Analytical Trap: Synthetic routes often involve precursors like trifluoroethyl iodide or boronic acids. If these impurities co-elute or have low extinction coefficients at 210-254 nm, HPLC Area% will artificially inflate the purity value (e.g., reporting 99.5% when the true wt% is 96.0%).
Part 2: Comparative Analysis of Methods
Method A: RP-HPLC (The Relative Standard)
-
Role: Impurity profiling and qualitative check.
-
Mechanism: Separation based on hydrophobicity (C18 stationary phase).
-
Limitation: "Area%" assumes all components have the same Response Factor (RF). This is rarely true for fluorinated by-products.
Method B: qNMR (The Absolute Standard)
-
Role: Mass balance determination (Weight % Purity).
-
Mechanism: Direct ratio measurement of nuclear spins.[1] The signal integral is directly proportional to the molar concentration, independent of chemical structure.
-
Advantage: Requires no reference standard of the analyte—only a certified Internal Standard (IS).
-
Specificity: The wide chemical shift range of
(>300 ppm) eliminates the signal overlap common in NMR.[2]
Summary Data Comparison
Simulated data based on typical fluorinated intermediate profiles.
| Metric | RP-HPLC (UV @ 220nm) | |
| Reported Purity | 99.2% (Area%) | 97.4% (wt/wt) |
| Detection Basis | UV Chromophore (Phenyl ring) | |
| Bias Source | Extinction coefficient differences | Balance accuracy & |
| Traceability | Relative to self (or external std) | SI-Traceable (via NIST/NMIJ IS) |
| Time to Result | 45 mins (Gradient) | 15 mins (Acquisition) |
Part 3: Experimental Protocols
Protocol 1: Orthogonal qNMR Workflow
This protocol uses Inverse Gated Decoupling to collapse the
1. Internal Standard (IS) Selection
-
Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .
-
Why? It is a solid, non-volatile, available as a Certified Reference Material (CRM) from NMIJ/Sigma, and its signal (
ppm) is distinct but close enough to the analyte ( to -70 ppm) to avoid excitation bandwidth issues.
2. Sample Preparation
-
Weigh
of the Analyte ( ) into a vial (precision ). -
Weigh
of IS ( ) into the same vial. -
Dissolve in
DMSO-d6 (ensures solubility of both acid and fluorinated groups). -
Transfer to a 5mm NMR tube.
3. Acquisition Parameters (Critical)
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Relaxation Delay (
): Must be .-
Step: Run a quick inversion-recovery experiment. If the longest
(usually the IS) is 2.0 s, set to be safe.
-
-
Spectral Width: Ensure both signals are within the center 80% of the window.
-
Scans (NS): 32 or 64 (sufficient for S/N > 250:1).
4. Calculation
- : Integral Area
- : Number of Fluorines (Analyte = 3, IS = 6)
- : Molecular Weight
- : Mass weighed
- : Purity (decimal)[3][4]
Protocol 2: Stability-Indicating RP-HPLC
Designed to separate the acid from potential esters or defluorinated by-products.
-
Column: C18 (e.g., Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Buffers the acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 20 mins.
-
Flow: 1.0 mL/min.
-
Detection: UV 210 nm (sensitive) and 254 nm (aromatic).
Part 4: Visualizing the Logic
Diagram 1: The Purity Triangulation Workflow
This workflow illustrates how to combine methods to generate a Certificate of Analysis (CoA) that withstands regulatory scrutiny.
Caption: A logical decision matrix for reconciling HPLC and qNMR data. Discrepancies trigger specific investigations into non-chromophoric impurities or solvates.
Diagram 2: Critical Path for qNMR Setup
The most common failure mode in qNMR is incorrect relaxation settings. This diagram enforces the
Caption: The critical path for qNMR parameterization.[5] Skipping the T1 measurement is the primary cause of integration errors.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][8] Link
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
-
National Metrology Institute of Japan (NMIJ). (2024).[9] Certified Reference Materials for 19F qNMR. (Reference for 3,5-BTFMBA usage). Link
-
Schoenberger, T. (2012). Determination of the purity of fluorinated pharmaceuticals by 19F NMR spectroscopy. Analytical and Bioanalytical Chemistry, 403, 247-254. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR blog - Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle — Nanalysis [nanalysis.com]
- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
The Definitive Guide to Benchmarking Novel Therapeutics Against Commercial Standards
Executive Summary
In drug discovery, a molecule’s absolute potency is meaningless without context. Regulatory bodies (FDA, EMA) and investors demand comparative benchmarking —the rigorous side-by-side evaluation of a Novel Chemical Entity (NCE) against a "Gold Standard" or Standard of Care (SoC). This guide moves beyond basic assay descriptions to provide a self-validating framework for benchmarking biological activity, selectivity, and metabolic stability.[1]
Part 1: Strategic Comparator Selection
Before pipetting a single well, you must select the correct commercial comparator. A common failure mode in IND (Investigational New Drug) applications is comparing a novel compound to an irrelevant or outdated drug.
The Three-Tier Comparator System
Do not rely on a single control. Use a tiered approach:
| Tier | Comparator Type | Purpose | Example (Kinase Inhibitor) |
| 1 | Mechanism-Matched | Validates on-target potency and binding mode. | Imatinib (for BCR-ABL targeting) |
| 2 | Clinical Standard | Benchmarks efficacy against the current patient treatment options. | Dasatinib (2nd gen, higher potency) |
| 3 | Negative Control | Validates assay window and rules out pan-assay interference (PAINS). | DMSO or non-active structural analog |
Part 2: In Vitro Potency & Efficacy (The Core)
Biochemical IC50 Determination
Objective: Determine the concentration required for 50% inhibition of enzymatic activity. Method: FRET-based Kinase Assay or Fluorescence Polarization (FP).
Protocol: Self-Validating Biochemical Assay
Scientific Rationale: We use a ratiometric readout (FRET) rather than intensity-based to minimize artifacts from compound autofluorescence.
-
Preparation: Prepare 384-well plates with 10-point serial dilutions (1:3) of Compound X and Comparator (e.g., Staurosporine).
-
Enzyme Addition: Add 5 µL of Target Enzyme (0.5 nM final). Incubate 15 min at RT.
-
Validation Step: Include "No Enzyme" wells (Background) and "No Inhibitor" wells (Max Signal).
-
-
Substrate Initiation: Add 5 µL ATP/Substrate mix (at
concentration). -
Detection: Add 10 µL detection reagent (EDTA + Antibody-Fluorophore).
-
Read: Measure fluorescence ratio (Em 665nm / Em 615nm).
Data Analysis & Acceptance Criteria
Calculate the Z-Factor (Z') to validate assay quality before analyzing potency.
-
Z' > 0.5: Excellent assay (Proceed to IC50 calculation).
-
Z' < 0.5: Reject plate; optimize reagent stability or pipetting precision.
Data Presentation: Comparative Potency Table
| Compound | IC50 (nM) ± SD | Hill Slope | Max Inhibition (%) | Relative Potency |
| Compound X | 4.2 ± 0.5 | -1.1 | 99% | 1.0x |
| Comparator A | 12.8 ± 1.2 | -0.9 | 95% | 0.33x |
| Comparator B | 250.0 ± 15.0 | -0.8 | 80% | 0.01x |
Workflow Visualization
Figure 1: Step-by-step workflow for biochemical IC50 determination with built-in Quality Control (QC).
Part 3: Selectivity & Off-Target Profiling[3]
Potency without selectivity is toxicity. You must demonstrate that your product hits the target specifically compared to the "dirty" commercial alternative.
Signaling Pathway Verification
Objective: Confirm the compound inhibits the specific node in the cellular pathway (e.g., EGFR -> PI3K -> AKT) and not a downstream effector. Method: Western Blot for phosphorylation status (p-AKT vs. Total AKT).
Visualization: Mechanism of Action (MoA)
Figure 2: Signal Transduction Pathway showing the competitive binding site of Compound X vs Comparator.
Part 4: ADME Benchmarking (Microsomal Stability)
A potent drug that degrades instantly in the liver is useless. Benchmarking metabolic stability against a commercial drug with known half-life (
Protocol: Microsomal Stability Assay
Reference Standard: Verapamil (High clearance) and Warfarin (Low clearance).
-
Incubation: Incubate 1 µM test compound with liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).
Data Presentation: Stability Comparison
| Compound | Human | Classification | |
| Compound X | > 120 | < 10 | High Stability |
| Comparator (SoC) | 45 | 35 | Moderate |
| Verapamil (Control) | 12 | 115 | Low Stability |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3] [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
NCBI Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
Sources
The Trifluoroethyl Group: A Comparative Guide to Enhancing Bioactivity
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the arsenal of tools available to medicinal chemists, the introduction of the trifluoroethyl (-CH2CF3) group has emerged as a powerful strategy. This guide provides an in-depth comparison of how trifluoroethylation impacts key bioactive properties, supported by experimental data and validated protocols for assessment.
The Strategic Advantage of the Trifluoroethyl Group
The trifluoroethyl (TFE) group is frequently employed as a bioisostere for ethyl or ethoxy groups.[1] Its unique electronic properties, stemming from the highly electronegative fluorine atoms, profoundly influence a molecule's physicochemical characteristics. These changes can dramatically enhance metabolic stability, modulate lipophilicity and pKa, and introduce novel binding interactions, ultimately leading to improved drug candidates.[2][3]
Modulating Physicochemical Properties: A Comparative Analysis
The introduction of a TFE group can significantly alter a molecule's behavior in a biological system. Here, we compare the effects on three critical parameters.
Metabolic Stability
A primary driver for incorporating a TFE group is to enhance metabolic stability.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[5] This inherent strength makes the TFE group exceptionally resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[4]
Mechanism of Action: The TFE group can act as a "metabolic shield." By replacing a metabolically labile group (like a methyl or ethyl group) at a known site of oxidation, that metabolic pathway can be effectively blocked.[5][6] The strong electron-withdrawing effect of the CF3 moiety also deactivates the adjacent methylene (-CH2-) group, further protecting it from enzymatic attack.[7]
Table 1: Comparative Metabolic Stability of an Ethyl vs. Trifluoroethyl Analogue
| Parameter | Compound A (with -CH2CH3) | Compound B (with -CH2CF3) | Rationale for Change |
| Metabolic Pathway | Susceptible to oxidation at the ethyl group by CYP enzymes. | Oxidation at the corresponding position is blocked. | The high energy of the C-F bond and the deactivation of the adjacent C-H bonds resist enzymatic cleavage.[5][6] |
| Half-life (t½) in vitro | Shorter | Significantly Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the compound.[6] |
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity.[8] The TFE group is highly lipophilic, a property that can be leveraged to enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[4][5]
Causality: The three fluorine atoms create a highly non-polar, hydrophobic surface area. This increases the molecule's affinity for non-polar environments, such as the n-octanol phase in the standard octanol-water partition coefficient (LogP) assay.
Table 2: Impact of Trifluoroethylation on Lipophilicity
| Compound Pair | Structure | LogP (Calculated) | Change in LogP |
| Toluene | Ph-CH3 | 2.73 | - |
| (Trifluoromethyl)benzene | Ph-CF3 | 2.86 | +0.13 |
| Ethylbenzene | Ph-CH2CH3 | 3.15 | - |
| (2,2,2-Trifluoroethyl)benzene | Ph-CH2CF3 | 3.45 | +0.30 |
Note: LogP values are representative and can vary based on the calculation method and the rest of the molecular structure.
Acidity and Basicity (pKa)
The powerful inductive electron-withdrawing effect of the TFE group can significantly alter the pKa of nearby acidic or basic functional groups.[4][8] This modulation is a key tactic for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Mechanism of Action: When placed near a basic nitrogen atom (e.g., an amine), the TFE group pulls electron density away from the nitrogen. This reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (decreasing the pKa of its conjugate acid).[9] Conversely, it can increase the acidity of nearby alcohols or thiols. This can be crucial for reducing off-target effects, such as hERG inhibition, which is often associated with basic amines.[9]
Table 3: pKa Modulation by a Trifluoroethyl Group
| Compound | Functional Group | pKa (approx.) | Rationale for Change |
| Ethylamine | Primary Amine | 10.6 | The ethyl group is weakly electron-donating. |
| 2,2,2-Trifluoroethylamine | Primary Amine | 5.7 | The strong inductive effect of the -CF3 group destabilizes the protonated form, making the amine less basic. |
Experimental Assessment Protocols
To empirically validate the effects of trifluoroethylation, standardized in vitro assays are essential.
Workflow for Assessing the Impact of Trifluoroethylation
The following workflow provides a systematic approach to comparing an analogue pair.
Caption: A systematic workflow for evaluating trifluoroethylated analogues.
Detailed Protocol: In Vitro Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily CYPs.[10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan).[12]
-
Phosphate buffer (pH 7.4).[11]
-
Ice-cold acetonitrile with an internal standard (Stopping Solution).[12]
-
96-well plates, incubator, LC-MS/MS system.[14]
Procedure:
-
Preparation: Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.[6]
-
Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.[6][12]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time point zero (T0).[13]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[10][11]
-
Control Incubations:
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[13]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[12]
Caption: The TFE group shields a molecule from CYP450-mediated oxidation.
Case Study: Trifluoromethyl Group in Picornavirus Inhibitors
A compelling example of the TFE group's impact is seen in the development of picornavirus inhibitors.[7] Researchers modified an inhibitor, WIN 54954, to address metabolic instability.
-
Parent Compound: The initial compound with a methyl group showed 18 metabolic products in a monkey liver microsomal assay.
-
Trifluoromethyl Analogue: Replacing the metabolically susceptible methyl group with a trifluoromethyl group not only blocked hydroxylation at that position but also conferred a "global protective effect" on the entire molecule. This new analogue yielded only two minor metabolites.[7]
This case demonstrates that strategic trifluoroethylation can dramatically simplify a drug's metabolic profile, leading to more predictable pharmacokinetics and a potentially better safety profile.
Conclusion
The trifluoroethyl group is a versatile and powerful tool in medicinal chemistry. Its ability to sterically and electronically shield metabolically susceptible sites leads to significant improvements in metabolic stability and drug half-life. Furthermore, its impact on lipophilicity and pKa provides chemists with essential levers to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While not a universal solution, the substitution of an ethyl or similar group with a trifluoroethyl group is a high-value strategy that should be considered during the lead optimization phase of drug discovery. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing its impact and making data-driven decisions.
References
-
Microsomal Stability. Cyprotex. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm (RSC Publishing). [Link]
-
Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. ChemCatChem. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH. [Link]
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- 14. protocols.io [protocols.io]
A Comparative Guide to the Counterion Effect on the Biological Activity of Trifluoroacetate Salts
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide and small molecule research, the seemingly minor detail of a counterion can cast a long shadow on experimental outcomes. Trifluoroacetate (TFA), a ubiquitous counterion stemming from its use in solid-phase peptide synthesis (SPPS) and purification, is a prime example of this often-underestimated variable.[1][2] While instrumental in the production of high-purity compounds, residual TFA can introduce a host of artifacts that may alter the inherent biological activity of a molecule.[3][4] This guide provides an in-depth, objective comparison of TFA salts with more biologically benign alternatives, such as hydrochloride (HCl) and acetate salts, supported by experimental data and detailed methodologies.
The Unseen Influence of Trifluoroacetate
Trifluoroacetic acid is a strong acid used extensively for cleaving synthetic peptides from the resin support and as an ion-pairing agent during purification.[1][5] Consequently, the final lyophilized product often exists as a TFA salt, where the trifluoroacetate anion (CF₃COO⁻) is ionically bound to positively charged residues on the peptide, such as the N-terminus and the side chains of lysine, arginine, and histidine.[4][6] While subsequent lyophilization cycles can remove unbound, free TFA, the ionically associated counterions remain.[6][7]
The presence of this counterion is far from benign. It can significantly impact a molecule's physicochemical properties, including its mass, solubility, and secondary structure.[6][8] More critically for biological research, TFA can directly interfere with cellular assays, modulate receptor activity, and even elicit cytotoxic effects.[5][8] For sensitive applications, particularly cell-based assays and in vivo studies, reducing TFA levels to less than 1% is often a critical, albeit sometimes overlooked, necessity.[7][8]
Comparative Analysis: TFA vs. Alternative Salt Forms
The decision to use a peptide or small molecule as a TFA salt or to exchange it for a different counterion can have profound implications for experimental validity and the therapeutic potential of a drug candidate.[3][9] Here, we compare the effects of TFA with those of hydrochloride and acetate salts.
Physicochemical Properties
The nature of the counterion can directly influence a molecule's behavior in solution.
| Property | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt | Acetate (CH₃COO⁻) Salt | Key Insights & Causality |
| Solubility | Can be lower, particularly for hydrophobic peptides.[3] | Often demonstrates improved aqueous solubility.[3] | Generally good aqueous solubility. | The smaller, more hydrophilic chloride ion can lead to better solvation compared to the more hydrophobic trifluoromethyl group of TFA. |
| Secondary Structure | May stabilize helical conformations in some peptides.[3][10] | Less likely to induce structural changes compared to TFA.[5] | Generally considered to have minimal impact on secondary structure. | The hydrophobicity of the trifluoromethyl group can promote intramolecular interactions that favor helical structures.[3] |
| Aggregation | Can promote aggregation in certain peptides.[11][12] | Less prone to inducing aggregation compared to TFA. | Generally less likely to cause aggregation. | Alterations in secondary structure and intermolecular interactions influenced by the counterion can lead to an increased propensity for aggregation. |
A study on the antimicrobial peptide SET-M33, for instance, revealed a tenfold increase in water solubility for the HCl salt (100 mg/mL) compared to the TFA salt (10 mg/mL).[3]
Biological Activity & Cytotoxicity
The most significant concerns regarding TFA salts lie in their potential to directly influence biological systems, leading to misinterpretation of experimental data.
| Biological Effect | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt | Acetate (CH₃COO⁻) Salt | Supporting Experimental Evidence |
| Cytotoxicity | Can be cytotoxic even at low nanomolar concentrations, inhibiting cell proliferation.[5] | Generally exhibits lower cytotoxicity.[3][5] | Typically demonstrates low cytotoxicity. | Studies have shown TFA can inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM, an effect not observed with HCl.[5] |
| Enzyme/Receptor Interaction | Can act as an allosteric modulator of receptors and its acidity can denature proteins.[5][13] | Less likely to interfere with protein function.[5] | Minimal interference with protein function. | TFA has been shown to act as an allosteric modulator of the glycine receptor, increasing its activity at lower glycine concentrations.[5][13] |
| In Vivo Effects | Can elicit inflammatory and immune responses.[5][14] | More biologically benign and less likely to cause off-target effects.[5] | Considered a biologically compatible counterion. | In animal models, TFA has been shown to influence the onset and severity of experimental autoimmune encephalomyelitis.[14] |
It is crucial to note that these effects can be peptide-dependent, and in some isolated cases, TFA salts have been reported to be less toxic or more active than their counterparts.[3][10] However, the general consensus and weight of evidence strongly suggest that for most biological applications, the removal of TFA is a prudent and often necessary step to ensure data integrity.[5][10]
Experimental Protocols: The Path to Cleaner Biological Data
To mitigate the risks associated with TFA, several methods have been established for its removal and replacement with a more biologically compatible counterion.
Protocol 1: Counterion Exchange via Lyophilization with Hydrochloric Acid
This is a widely adopted and effective method for replacing TFA with chloride.[6][7]
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl) to a concentration of 1 mg/mL.[6]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6] Rationale: The excess of chloride ions drives the equilibrium towards the formation of the peptide-HCl salt.
-
Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete counterion exchange.[6]
-
Cryopreservation: Flash-freeze the solution, preferably in liquid nitrogen.[6]
-
Lyophilization: Lyophilize the frozen solution overnight until all the solvent is removed.
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[6]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide-HCl salt in the desired buffer for your experiment.
Protocol 2: Counterion Exchange using Ion-Exchange Chromatography
This method is particularly useful for larger scale preparations and can be adapted for exchange to other counterions like acetate.[8][15]
Methodology for TFA to Acetate Exchange:
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[15]
-
Column Elution: Elute the column with a 1 M solution of sodium acetate.[15]
-
Washing: Thoroughly wash the column with distilled water to remove excess sodium acetate.[15]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[15]
-
Elution and Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin. Collect the fractions containing the peptide.[8][15]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[15]
Conclusion and Recommendations
References
-
Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide - Benchchem.
-
How to remove peptide TFA salt? - LifeTein®.
-
A Comparative Guide to TFA and HCl Salts in Peptide Research and Development - Benchchem.
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields.
-
The Role of Counter-Ions in Peptides—An Overview - PMC.
-
The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides - ACS Publications.
-
Should I Have TFA Removed from My Peptide? - LifeTein.
-
Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC.
-
Post Cleavage Purification and Analysis of Peptides; TFA removal.
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - MDPI.
-
TFA Removal From Peptides | Omizzur.
-
Conversion of ion-pairing agents/counter ions - Bio-Works.
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The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC.
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The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas | Request PDF - ResearchGate.
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Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC.
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Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed.
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A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI.
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Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures.
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Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC.
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WO2006041945A2 - A counterion exchange process for peptides - Google Patents.
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A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - ResearchGate.
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Peptide Synthesis Frequently Asked Questions - BioCat.
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Impact of Counter-ion in Peptide on Studies in Different Research Fields - GenScript.
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Trifluoroacetic acid pretreatment reproducibly disaggregates the amyloid β-peptide | Request PDF - ResearchGate.
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Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson.
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Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - MDPI.
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〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides - USP-NF ABSTRACT.
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Trifluoroacetic acid: Toxicity, Sources, Sinks and Future Prospects - MDPI.
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Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor.
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Quantifying trifluoroacetic acid as a counterion in drug discovery by F-19 NMR and capillary electrophoresis | Request PDF - ResearchGate.
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EFSA Proposes New Health Guidance Values for Trifluoroacetic Acid | Foresight®.
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Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice - bioRxiv.
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TRIFLUOROACETIC ACID – POSSIBLE CONSEQUENCES OF A CHANGE IN REGULATION (TFA-Trink) - TZW: DVGW-Technologiezentrum Wasser.
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Derivation of permitted daily exposure value for trifluoroacetic acid as an impurity in pharmaceutical products - ResearchGate.
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Safety Operating Guide
A Guide to the Proper Disposal of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide is structured to explain the causality behind each procedural step, ensuring a deep understanding of the principles of safe laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Compound
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is a halogenated organic acid. Its chemical nature dictates its hazard profile and, consequently, its disposal pathway. The presence of the trifluoroethyl group places it firmly in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and the production of harmful byproducts, such as hydrogen fluoride (HF), upon improper incineration.[1][2]
Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4]
These hazards necessitate that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Key Data for Disposal of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
| Parameter | Guideline / Information | Rationale & Source |
| Waste Category | Hazardous Waste: Halogenated Organic Acid | Classification is based on the molecular structure containing fluorine (a halogen) and an acidic functional group. This dictates segregation from non-halogenated waste streams.[6][7][8] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | All hazardous chemical waste disposal in the U.S. is governed by the EPA under RCRA, which outlines requirements for labeling, storage, and disposal.[9][10] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Based on SDS data for analogous fluorinated organic compounds.[3][4][5] |
| Container Type | Chemically compatible, leak-proof container with a secure lid (e.g., High-Density Polyethylene (HDPE) or glass). | To prevent leaks, reactions, and environmental contamination. The original product container, if in good condition, is often a suitable choice.[9][11][12] |
| Incompatible Materials | Strong bases, strong oxidizing agents. | To prevent potentially vigorous or hazardous chemical reactions within the waste container. |
Mandatory Safety Protocols: Personnel Protection and Handling
Before generating the first drop of waste, establishing a safe handling environment is paramount.
Personal Protective Equipment (PPE): Based on the anticipated hazards, the following minimum PPE is required when handling 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid or its waste:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use.[3]
-
Eye/Face Protection: Chemical safety goggles conforming to appropriate government standards (e.g., NIOSH or EN 166). A face shield should be used if there is a splash hazard.[3]
-
Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.[13]
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and the transfer of waste solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][13]
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.
The Critical Step: Waste Segregation
The single most important principle in the disposal of this compound is the strict segregation of halogenated and non-halogenated waste.
Causality: Mixing halogenated waste with non-halogenated organic solvents significantly increases disposal costs and complexity.[7][8] Disposal facilities use different processes for these two streams. Halogenated waste requires specialized incineration at high temperatures with scrubbers to neutralize acidic gases (like HF and HCl) that are produced.[2] Contaminating a large volume of non-halogenated solvent waste with even a small amount of a halogenated compound forces the entire volume to be treated as the more expensive and difficult halogenated waste.[6]
Diagram 1: Waste Segregation Decision Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory waste streams.
Caption: Decision workflow for proper chemical waste segregation.
Step-by-Step Disposal Protocol
This protocol covers the entire process from the point of generation to the final pickup by your institution's Environmental Health and Safety (EHS) department.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a clean, dry, and chemically compatible container with a secure, leak-proof lid.[11][12] As noted in Table 1, HDPE or glass bottles are appropriate. Ensure the container is in good condition, free of cracks or deterioration.[9]
-
Affix a Hazardous Waste Label: Before adding any waste, firmly attach a "Hazardous Waste" label. These are typically provided by your institution's EHS department.[7][14]
-
Complete the Label Information: Immediately fill out the label with the following information. Do not use abbreviations or chemical formulas.[6][11]
-
Generator Information: Your name, lab, and contact information.
-
Full Chemical Name: Write "Waste 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid". If it is in a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~90%, 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid: ~10%").[7][11]
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Step 2: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11] This area must be under the control of laboratory personnel.
-
Segregation: Ensure the container is physically segregated from incompatible materials, particularly bases and oxidizers. Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[10][12]
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[6][11][12] Do not leave a funnel in the opening.[11]
Step 3: Arranging for Disposal
-
Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.[11]
-
Request Pickup: Once the container is full or you are finished with the process, arrange for a waste pickup through your institution's EHS department. Follow their specific procedures, which typically involve an online form or phone call.[7][13] EPA regulations require that full containers be removed from the SAA within 72 hours.[11]
Spill and Decontamination Procedures
In the event of a spill, a swift and correct response is critical to ensure personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or produces significant dust/vapor, evacuate the lab and contact EHS.
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent, to cover and contain the spill.[13][15] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Material: Carefully scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads, etc.) are now considered hazardous waste and must be disposed of in the same container as the absorbed spill material.[13]
-
Dispose of Contaminated Materials: Any PPE that is contaminated during the cleanup must also be disposed of as hazardous waste.[13] Label the container clearly as "Spill Debris" with the chemical name.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure the responsible management of chemical waste, protecting yourself, your colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid (CAS No. 1369119-16-3). The guidance herein is designed to establish a self-validating system of safety protocols, ensuring the well-being of laboratory personnel and the integrity of research by explaining the causality behind each procedural step.
Hazard Analysis: Understanding the Risks
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is a carboxylic acid containing a trifluoroethyl group. This chemical structure suggests several potential hazards that inform our personal protective equipment (PPE) recommendations.
-
Corrosivity: Carboxylic acids, while generally considered weak acids, can be corrosive to skin and eyes.[1]
-
Irritation: The presence of the trifluoroethyl group can contribute to skin, eye, and respiratory irritation.[2][4]
-
Toxicity: The toxicological properties of this specific compound have not been extensively studied. However, it is prudent to handle it as a potentially hazardous substance, minimizing all routes of exposure (inhalation, ingestion, and dermal contact).[5]
-
Dust Inhalation: As a powder, this compound poses a risk of respiratory irritation if dust is generated and inhaled.[6][7]
These potential hazards necessitate a multi-faceted approach to personal protection, as outlined in the following sections. All handling of this compound should be performed in accordance with a laboratory's written Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[8][9][10][11]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid. The selection of specific PPE should always be guided by a risk assessment of the planned experimental procedure.
Primary Protection:
-
Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling this compound in solid or solution form. Goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors.
Secondary Protection:
-
A face shield must be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as when handling larger quantities (e.g., >50 mL) or during vigorous mixing or heating.
Hand Protection:
-
Nitrile or butyl rubber gloves are recommended for handling this compound.[6][12] These materials offer good resistance to a broad range of chemicals, including acids. Always inspect gloves for tears or degradation before use. If direct contact occurs, remove the contaminated glove immediately, wash your hands thoroughly, and don a new glove. Contaminated gloves should be disposed of as hazardous waste.[13]
Body Protection:
-
A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.
-
For procedures with a higher risk of splashing, an impervious apron should be worn over the lab coat.
-
Closed-toe, closed-heel shoes are mandatory in the laboratory to protect the feet from spills.[6]
The need for respiratory protection is dependent on the specific procedure and the effectiveness of engineering controls.
-
Engineering Controls: All work with solid 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid that could generate dust, or with solutions that could produce aerosols or vapors, must be conducted in a certified chemical fume hood .[6][14]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved N95 respirator may be appropriate for protection against dusts. For higher concentrations of vapors or aerosols, a full-face respirator with acid gas cartridges may be required.[6][15] The selection and use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA standards.[10]
PPE Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Goggles and/or Face Shield
-
Respirator (if required)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (to be performed in a designated area):
-
Gloves
-
Goggles and/or Face Shield
-
Lab Coat
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid.
Caption: PPE Selection Workflow for Handling 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[15] The work area should be clean and free of clutter.
-
Weighing: To minimize dust generation, weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[6]
Disposal of Contaminated PPE and Chemical Waste
Contaminated PPE:
-
All disposable PPE, including gloves and N95 respirators, that has come into contact with 2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid must be disposed of as hazardous waste.
-
Reusable PPE, such as lab coats and face shields, should be decontaminated according to your institution's procedures.
Chemical Waste:
-
2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid is a halogenated organic compound.[3] As such, all waste containing this chemical, including solutions and contaminated materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[3][16][17]
-
Do not mix this waste with non-halogenated organic waste, as the disposal costs for halogenated waste are significantly higher.[16]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
Summary of Recommended PPE
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile/Butyl Gloves | Lab Coat | N95 Respirator (in fume hood) |
| Dissolving | Chemical Splash Goggles | Nitrile/Butyl Gloves | Lab Coat | In fume hood |
| Running Reaction | Chemical Splash Goggles & Face Shield | Nitrile/Butyl Gloves | Lab Coat & Impervious Apron | In fume hood; respirator as needed |
| Handling Waste | Chemical Splash Goggles | Nitrile/Butyl Gloves | Lab Coat | As needed based on procedure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
